molecular formula C25H36O6 B1214700 Oleandrigenin CAS No. 465-15-6

Oleandrigenin

Cat. No.: B1214700
CAS No.: 465-15-6
M. Wt: 432.5 g/mol
InChI Key: IWCNCUVTGOMGKG-YOVVEKLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleandrigenin is a steroid ester that is the 16-acetyl derivative of gitoxigenin. It has a role as a metabolite and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a 14beta-hydroxy steroid, a 3beta-hydroxy steroid and a steroid ester. It is functionally related to a gitoxigenin.
This compound has been reported in Mandevilla pentlandiana, Cryptostegia madagascariensis, and other organisms with data available.
RN given refers to (3beta)-isomer;  structure

Properties

CAS No.

465-15-6

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,23+,24-,25+/m1/s1

InChI Key

IWCNCUVTGOMGKG-YOVVEKLRSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O

Canonical SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O

Other CAS No.

465-15-6

Synonyms

3 alpha,14-dihydroxy-16 beta-acetoxy-5 beta,14 beta- card-20(22)-enolide
oleandrigenin

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Oleandrigenin in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin, a cardiac glycoside derived from the Nerium oleander plant, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes targeted by this compound in cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.

Primary Target: The Na+/K+-ATPase Pump

The principal molecular target of this compound and its parent compound, oleandrin, is the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining cellular ion homeostasis.[1][2][3][4] this compound binds to the α-subunit of this pump, leading to its inhibition.[2][3] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, which in turn affects intracellular calcium levels. The increased intracellular calcium concentration is a key event that triggers downstream signaling cascades leading to apoptosis.[2] Interestingly, the expression levels of different Na+/K+-ATPase α isoforms can influence a cancer cell's sensitivity to this compound, with higher expression of the α3 isoform correlating with increased sensitivity.[2][3]

Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[5][6][7][8] This is achieved through the modulation of key apoptotic regulatory proteins. This compound has been shown to upregulate pro-apoptotic proteins such as Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade, including caspase-3 and PARP cleavage, culminating in apoptotic cell death.[5][7]

Furthermore, this compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[5][7] This arrest prevents cancer cells from proliferating and contributes to the overall anti-tumor effect.

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cancers. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of key components like Akt, S6 ribosomal protein, and 4E-BP1.[9] This inhibition leads to decreased protein synthesis and cell growth, contributing to the anti-proliferative effects of the compound.

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibited by this compound This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits PI3K PI3K NaK_ATPase->PI3K modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6 pS6 mTOR->S6 _4EBP1 p4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation & Survival S6->Proliferation _4EBP1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. This compound is a potent inhibitor of NF-κB activation induced by various inflammatory stimuli.[10][11][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10][12] This sequesters NF-κB in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of its target genes.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK This compound->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (active) IkBa->NFkB degrades, releasing NFkB_complex NF-κB/IκBα (inactive) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression

Caption: this compound inhibits the NF-κB signaling pathway.

STAT-3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT-3) is another transcription factor that is constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and invasion. This compound has been shown to suppress the STAT-3 signaling pathway by inhibiting the phosphorylation of STAT-3.[13][14] This prevents its dimerization, nuclear translocation, and subsequent activation of target genes involved in tumorigenesis, such as those encoding for matrix metalloproteinases (MMPs).[13]

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 inhibits Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Invasion Cell Invasion (MMP expression)

Caption: this compound inhibits the STAT-3 signaling pathway.

Induction of Oxidative Stress and DNA Damage

This compound treatment can lead to an increase in reactive oxygen species (ROS) within cancer cells, inducing a state of oxidative stress.[2][5] This elevated ROS can cause damage to cellular components, including DNA.[5] this compound has been shown to induce DNA damage responses, as evidenced by the formation of γH2AX foci, a marker for DNA double-strand breaks.[5][15] Furthermore, it can suppress the expression of RAD51, a key protein in the homologous recombination DNA repair pathway, potentially sensitizing cancer cells to DNA-damaging agents.[5][15]

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound and its parent compound oleandrin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeCompoundIC50 ValueReference
MDA-MB-231Breast CancerOleandrin72 nM[13]
RT-R-MDA-MB-231Breast CancerOleandrin183 nM[13]
Undifferentiated CaCO-2Colon CancerOleandrin8.25 nM[3][16]
Differentiated CaCO-2Colon CancerOleandrin>25 nM[3]
Na,K-ATPaseN/A (Enzyme Inhibition)Oleandrin0.62 µM[1]
Na,K-ATPaseN/A (Enzyme Inhibition)This compound1.23 µM[1]

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a representative example for assessing changes in protein expression in cancer cells treated with this compound.

  • Cell Lysis:

    • Treat cancer cells (e.g., Panc-1) with desired concentrations of this compound for a specified time (e.g., 24 hours).[9]

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[5]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Akt, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Western_Blot_Workflow start Start: This compound-treated and control cells lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for Western blotting.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptosis in this compound-treated cancer cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment and Harvesting:

    • Seed cancer cells and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).[5]

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing:

    • Wash the cells twice with cold PBS by centrifugation.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye like propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate laser and filter settings for the chosen fluorochromes.

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow start Start: This compound-treated and control cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry quadrant_analysis Quadrant Analysis: Live, Apoptotic, Necrotic Populations flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound demonstrates significant anti-cancer activity through a multi-pronged approach. Its primary interaction with the Na+/K+-ATPase pump initiates a cascade of events that includes the induction of apoptosis and cell cycle arrest. Furthermore, its ability to modulate key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT-3 underscores its potential as a broad-spectrum anti-cancer agent. The induction of oxidative stress and DNA damage further contributes to its cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

biological activity of oleandrigenin vs oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Comparative Biological Activities of Oleandrin and Oleandrigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin and its aglycone metabolite, this compound, are potent cardiac glycosides derived from the Nerium oleander plant. Both compounds have garnered significant interest for their therapeutic potential, particularly in oncology, alongside their well-documented cardiotoxicity. This technical guide provides a comprehensive comparison of their biological activities, focusing on their primary mechanism of action, anticancer effects, and the signaling pathways they modulate. All quantitative data are summarized in comparative tables, and key experimental methodologies are detailed. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.

Introduction and Chemical Structures

Oleandrin is a cardiac glycoside characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety (L-oleandrose).[1] this compound is the aglycone of oleandrin, meaning it is the non-sugar portion of the molecule, formed by the removal of the L-oleandrose group.[2][3] This structural difference—the presence or absence of the sugar moiety—is a key determinant of their distinct pharmacokinetic and pharmacodynamic properties. While both are recognized for their potent biological effects, understanding their comparative activity is crucial for therapeutic development.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary and most well-understood mechanism of action for both oleandrin and this compound is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][3][4][5]

By binding to the α-subunit of the Na+/K+-ATPase, these cardiac glycosides stabilize the enzyme in its phosphorylated state, preventing the transport of Na+ out of the cell and K+ into the cell.[6][7] This leads to an increase in intracellular sodium concentration, which in turn inhibits the Na+/Ca2+ exchanger. The resulting elevation in intracellular calcium levels is responsible for the positive inotropic effects on cardiac muscle and also plays a significant role in inducing apoptosis in cancer cells.[5][6][7]

dot

NaK_ATPase_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pump {Na+/K+-ATPase Pump | α-subunit} Na_out Na+ Pump->Na_out Pumps Out K_in K+ Pump->K_in Pumps In K_out K+ K_out->Pump Binds Na_in Na+ Na_in->Pump Binds NCX Na+/Ca2+ Exchanger (Inhibited) Na_in->NCX Increased [Na+] prevents Ca2+ export Ca_in Ca2+↑ Apoptosis Apoptosis Ca_in->Apoptosis Triggers Oleandrin Oleandrin / This compound Oleandrin->Pump INHIBITS NCX->Ca_in

Caption: Inhibition of Na+/K+-ATPase by oleandrin/oleandrigenin.

Quantitative Comparison of Na+/K+-ATPase Inhibition

Direct comparative studies have shown differences in the inhibitory potency of oleandrin and this compound against the Na+/K+-ATPase enzyme. Oleandrin, despite being the glycosylated parent compound, is a more potent inhibitor than its aglycone metabolite, this compound, and the commonly used cardiac glycoside, digoxin.

CompoundIC50 (µmol/L) for Na+/K+-ATPase InhibitionSource
Oleandrin 0.62[4][8]
This compound 1.23[4][8]
Digoxin2.69[4][8]
Ouabain0.22[4][8]
Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of Na+/K+-ATPase catalytic activity.

  • Enzyme Preparation:

    • Source: Porcine cerebral cortex tissue, which contains all three α-isoforms of Na+/K+-ATPase, is a common source.[4]

    • Homogenize the tissue in a buffered solution (e.g., sucrose, EDTA, and imidazole buffer, pH 7.4).

    • Centrifuge the homogenate to pellet cellular debris. The supernatant containing the microsomal fraction with the enzyme is collected.

    • Determine the protein concentration of the enzyme preparation using a standard method like the Bradford or BCA assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing MgCl2, NaCl, KCl, ATP, and a buffer (e.g., imidazole, pH 7.4).

    • Add varying concentrations of the test compounds (oleandrin, this compound, digoxin, ouabain) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.

    • Pre-incubate the enzyme preparation with the test compounds for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding a quenching agent, such as ice-cold trichloroacetic acid.

  • Measurement of Activity:

    • The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

    • This is typically done colorimetrically using a malachite green-based or similar phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

    • A parallel set of reactions is run in the absence of KCl (or in the presence of a saturating concentration of ouabain) to measure the Mg2+-ATPase background activity, which is then subtracted to determine the specific Na+,K+-dependent ATPase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Anticancer and Cytotoxic Activity

Both oleandrin and this compound exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including those from pancreatic, breast, lung, colon, and prostate cancers, as well as melanoma and glioma.[9][10][11][12] Their anticancer activity is not solely dependent on Na+/K+-ATPase inhibition but also involves the modulation of multiple cellular signaling pathways that regulate cell proliferation, apoptosis, and autophagy.[13][14]

Comparative Cytotoxicity

While both compounds are cytotoxic, their potency can vary depending on the cancer cell type. The available data suggests that oleandrin often displays potent anti-proliferative activity at nanomolar concentrations.

CompoundCell LineCancer TypeIC50Source
Oleandrin CaCO-2 (undifferentiated)Colon Cancer8.25 nM[15]
Oleandrin A549Lung Cancer~0.02 µg/mL (~35 nM)[16]

(Note: Direct side-by-side IC50 data for this compound across a wide range of cancer cell lines is less frequently published than for oleandrin. Further research is needed to populate a comprehensive comparative table.)

Modulation of Key Signaling Pathways

Oleandrin and its derivatives have been shown to interfere with several signaling pathways critical for cancer cell survival and proliferation.[13][14][[“]][[“]][[“]]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Oleandrin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[9][14]

  • NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Oleandrin can inhibit NF-κB activity, making cancer cells more susceptible to apoptosis.[2][6]

  • MAPK Pathway (ERK): The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in cell proliferation and differentiation. Oleandrin can alter ERK phosphorylation, contributing to its cytotoxic effects.[14][15]

  • Induction of Apoptosis: Both compounds induce programmed cell death (apoptosis) through various mechanisms, including the upregulation of Fas ligand (FasL), activation of caspases, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.[2][6][14]

dot

Anticancer_Pathways cluster_pathways Signaling Pathways cluster_outcomes Oleandrin Oleandrin / This compound PI3K PI3K/Akt/mTOR Oleandrin->PI3K Inhibits NFkB NF-κB Oleandrin->NFkB Inhibits MAPK MAPK (ERK) Oleandrin->MAPK Modulates FasL Fas Ligand Oleandrin->FasL Upregulates ROS ROS Generation Oleandrin->ROS Induces Autophagy ↑ Autophagy Oleandrin->Autophagy Induces Proliferation ↓ Proliferation PI3K->Proliferation NFkB->Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis FasL->Apoptosis ROS->Apoptosis MTT_Workflow start Start seed 1. Seed Cells Plate cancer cells in 96-well plates. Incubate for 24h. start->seed treat 2. Treatment Add serial dilutions of Oleandrin/Oleandrigenin. seed->treat incubate 3. Incubation Incubate for 48-72 hours. treat->incubate reagent 4. Add Reagent Add MTT or WST-1 reagent to each well. Incubate for 1-4 hours. incubate->reagent measure 5. Measure Absorbance Read absorbance on a microplate reader. reagent->measure analyze 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. measure->analyze end End analyze->end

References

Oleandrigenin: An In-Vivo Metabolite of Oleandrin - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from Nerium oleander, undergoes significant in vivo biotransformation to its primary active metabolite, oleandrigenin. This technical guide provides a comprehensive overview of the metabolic fate of oleandrin, with a focus on the formation and pharmacokinetics of this compound. We delve into detailed experimental methodologies for in vivo studies and analytical quantification, present key quantitative data in a comparative format, and visualize the intricate signaling pathways modulated by these compounds. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic potential and toxicological profile of oleandrin and its metabolites.

Introduction

Oleandrin, a complex cardiac glycoside, has garnered considerable interest for its diverse pharmacological activities, including cardiotonic, anti-cancer, and anti-viral properties.[1] However, its clinical application is hampered by a narrow therapeutic index and significant toxicity. A thorough understanding of its in vivo metabolism is paramount for both elucidating its mechanism of action and developing safer therapeutic strategies. The primary metabolic pathway of oleandrin involves the enzymatic hydrolysis of its oleandrose sugar moiety to yield the aglycone, this compound.[2] This biotransformation is a critical determinant of the compound's pharmacokinetic profile and biological activity.

In Vivo Metabolism of Oleandrin to this compound

The conversion of oleandrin to this compound is a rapid and significant metabolic event observed in vivo.[2][3] This process is believed to be catalyzed by various hydrolytic enzymes present in tissues such as the liver and in the gastrointestinal tract.[4] The resulting metabolite, this compound, retains the core steroid structure and is also biologically active.

Pharmacokinetic Profile

The in vivo disposition of oleandrin is characterized by rapid absorption and distribution, followed by metabolic conversion and excretion. The formation of this compound significantly influences the overall pharmacokinetic parameters of oleandrin administration.

Table 1: Pharmacokinetic Parameters of Oleandrin in Mice

ParameterIntravenous (IV) Administration (40 µg/kg)Oral (PO) Administration (80 µg/kg)Reference
Tmax N/A20 minutes[3]
Cmax N/ANot Reported[3]
t1/2 (elimination) 0.4 ± 0.1 hours2.3 ± 0.5 hours[3]
AUC (0-inf) 24.6 ± 11.1 ng·h/mL14.4 ± 4.3 ng·h/mL[3]
Oral Bioavailability N/A~30%[3]

Table 2: Tissue Distribution of Oleandrin and this compound in Mice (following a 40 µg/kg IV dose of [3H]oleandrin)

Time PointTissue% of Total Radioactivity as Oleandrin% of Injected Dose as this compoundReference
5 minutesLiver>60%28%[3]

Table 3: Excretion of Oleandrin and this compound in Mice (24 hours post-IV injection of [3H]oleandrin)

Excretion RouteForm% of Injected DoseReference
Urine Oleandrin1.9%[3]
This compound4.4%[3]
Feces Oleandrin & this compound66% (in equal amounts)[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of oleandrin and the formation of this compound in a murine model.

3.1.1. Animal Model

  • Species: Male CD-1 mice (or other suitable strain)

  • Weight: 20-25 g

  • Housing: Standard controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

3.1.2. Drug Administration

  • Intravenous (IV) Administration:

    • Prepare a solution of oleandrin in a suitable vehicle (e.g., saline with 10% ethanol).

    • Administer a single dose (e.g., 30-40 µg/kg) via the tail vein.[3][5]

  • Oral (PO) Administration:

    • Prepare a suspension or solution of oleandrin in a suitable vehicle.

    • Administer a single dose (e.g., 80-150 mg/kg) via oral gavage.[5]

3.1.3. Sample Collection

  • Blood: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

  • Tissues: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, heart, brain). Rinse with cold saline, blot dry, weigh, and store at -80°C until analysis.[6]

3.1.4. Sample Processing

  • Plasma: Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C.

  • Tissues: Homogenize the tissues in an appropriate buffer.[6]

Quantification of Oleandrin and this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of oleandrin and its metabolite.

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., digoxin-d3).

  • Add 500 µL of ethyl acetate and vortex for 1 minute.[7]

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 20 mM ammonium acetate.[7]

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Oleandrin transition: m/z 577 → 373.[8]

    • This compound transition: (Requires specific optimization, but would be based on its molecular weight of 534.7 g/mol ).

Signaling Pathways Modulated by Oleandrin

Oleandrin exerts its biological effects by modulating several key intracellular signaling pathways. The contribution of this compound to the modulation of these pathways is an active area of research.

NF-κB Signaling Pathway

Oleandrin is a potent inhibitor of the NF-κB signaling pathway. It has been shown to block the activation of NF-κB induced by various inflammatory stimuli.[9] This inhibition is mediated, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10]

NF_kappa_B_Pathway cluster_nucleus Oleandrin Oleandrin IKK IKK Complex Oleandrin->IKK TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 NIK NIK TRAF2->NIK NIK->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation)

Caption: Oleandrin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of oleandrin. This pathway, which includes the Raf/MEK/ERK cascade, is crucial for cell proliferation, differentiation, and survival. Oleandrin has been shown to modulate the activity of key components within this pathway, although the exact mechanisms are still under investigation.[11]

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Oleandrin Oleandrin Oleandrin->Raf Modulation

Caption: Modulation of the MAPK/ERK signaling pathway by oleandrin.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, metabolism, and survival. Oleandrin has been reported to interfere with this pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[11][12]

PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cellular_Processes Cell Growth & Survival mTOR->Cellular_Processes Oleandrin Oleandrin Oleandrin->PI3K

Caption: Oleandrin's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of oleandrin metabolism.

Experimental_Workflow Animal_Model Animal Model (e.g., Mice) Drug_Admin Drug Administration (IV or PO) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Blood, Tissues) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Pharmacokinetics) LCMS_Analysis->Data_Analysis

Caption: Workflow for in vivo analysis of oleandrin metabolism.

Conclusion

The in vivo conversion of oleandrin to its aglycone metabolite, this compound, is a pivotal aspect of its pharmacology and toxicology. This guide has provided a detailed overview of this metabolic process, including quantitative pharmacokinetic data, comprehensive experimental protocols, and the molecular signaling pathways involved. A thorough understanding of these aspects is essential for the continued investigation of oleandrin and its derivatives as potential therapeutic agents. Future research should focus on further elucidating the enzymatic pathways responsible for this biotransformation and the specific biological activities of this compound.

References

An In-depth Technical Guide on the Structural Properties and Chemical Synthesis of Oleandrigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin is a potent cardiac glycoside and the aglycone of oleandrin, a major toxic compound found in the oleander plant (Nerium oleander).[1] Like other cardiac glycosides, this compound exhibits significant biological activity, primarily through the inhibition of the Na+/K+-ATPase pump.[2][3][4] This activity underlies its cardiotonic effects but also makes it a molecule of interest for its potential therapeutic applications, including anticancer properties. This technical guide provides a comprehensive overview of the structural properties, chemical synthesis, and key signaling pathways modulated by this compound, tailored for researchers and professionals in drug development.

Structural Properties of this compound

This compound is a complex steroid derivative with a characteristic five-ring structure. Its detailed structural and physical properties are summarized below.

Physicochemical Data
PropertyValueSource
Chemical Formula C₂₅H₃₆O₆[5]
Molecular Weight 432.5 g/mol [5]
IUPAC Name (3β,5β,16β)-16-(acetyloxy)-3,14-dihydroxycard-20(22)-enolide
CAS Number 465-15-6[5]
Melting Point Not readily available (Oleandrin: 250 °C)[6][7][8][9]
Appearance White to Off-White Solid[8]
Solubility Soluble in methanol, ethanol, and chloroform; Insoluble in water.[6][7]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following data has been compiled from available literature.

¹H and ¹³C NMR Spectroscopy:

The ¹H and ¹³C NMR spectra for this compound have been reported in the supporting information of the synthetic work by Fejedelem et al. (2021).[10] These data are essential for confirming the structure and stereochemistry of the molecule.

Mass Spectrometry:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the detection and quantification of this compound.[11][12] Under electrospray ionization (ESI), this compound can be readily protonated. The resulting precursor ion can be fragmented to produce a characteristic product ion spectrum, which is useful for its unambiguous identification in complex matrices.[13]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) groups.[10]

Chemical Synthesis of this compound

The total synthesis of this compound is a challenging endeavor due to its complex and highly oxygenated steroid core. A notable recent synthesis was reported by Fejedelem et al. in 2021, which provides a concise route from commercially available steroids.[10]

Synthetic Strategy Overview (Fejedelem et al., 2021)

The synthesis commences from either testosterone or dehydroepiandrosterone (DHEA) and proceeds through a 15-step sequence.[10] Key transformations in this synthetic route include:

  • β-face selective epoxidation: A crucial step to install the C14-hydroxyl group.

  • Epoxide rearrangement: To establish the correct stereochemistry at C17 and introduce the C16-oxygen functionality.

  • Singlet oxygen oxidation: To construct the butenolide ring at C17.

The overall workflow of this synthetic approach is depicted in the following diagram.

oleandrigenin_synthesis start Testosterone / DHEA intermediate1 Formation of Enone Intermediate start->intermediate1 Several Steps intermediate2 β-face Selective Epoxidation intermediate1->intermediate2 intermediate3 Epoxide Rearrangement intermediate2->intermediate3 intermediate4 Introduction of C17 Side Chain intermediate3->intermediate4 intermediate5 Singlet Oxygen Oxidation intermediate4->intermediate5 end_product This compound intermediate5->end_product

A simplified workflow for the chemical synthesis of this compound.
Detailed Experimental Protocols

The detailed experimental procedures for the key steps in the synthesis of this compound, as reported by Fejedelem et al. (2021), are provided in the supporting information of their publication.[10] These protocols include specific reagents, reaction conditions, and purification methods for each synthetic transformation.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these interactions is critical for the development of this molecule as a therapeutic agent.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3][4] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[1] This cascade of events is responsible for the cardiotonic effects of this compound and is also implicated in its anticancer activity.[3]

NaK_ATPase_inhibition This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Inhibited) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in downstream Downstream Effects (e.g., Cardiotonicity, Apoptosis) Ca_in->downstream

Mechanism of Na+/K+-ATPase inhibition by this compound.
Modulation of Cancer-Related Signaling Pathways

Beyond its effect on the Na+/K+-ATPase, this compound has been shown to modulate several signaling pathways that are frequently dysregulated in cancer.

NF-κB Signaling Pathway:

This compound has been reported to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway.[7] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[14] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.

NFkB_pathway stimulus Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Oleandrin, the parent compound of this compound, has been shown to activate the MAPK pathway, which can contribute to its pro-apoptotic effects in cancer cells.[14]

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Oleandrin has been shown to dephosphorylate Akt, leading to the inhibition of this pro-survival pathway.[14]

STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Oleandrin and its derivatives have been shown to suppress the STAT3 signaling pathway, contributing to their anticancer effects.

Conclusion

This compound is a structurally complex natural product with significant biological activities. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, and its ability to modulate key cancer-related signaling pathways make it a promising lead compound for drug development. The recent advances in its chemical synthesis have opened up new avenues for the generation of analogs and further investigation of its therapeutic potential. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid researchers in their future investigations.

References

oleandrigenin source and natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of Oleandrigenin

Introduction

This compound is a potent cardenolide, the aglycone (or non-sugar) moiety of the cardiac glycoside oleandrin.[1] As a member of the cardiac glycoside family, it shares a core steroid structure with a five-membered lactone ring at the C17 position, a structural feature essential for its biological activity.[2][3] The primary and most well-documented natural source of this compound is the evergreen shrub Nerium oleander, a plant renowned for both its ornamental beauty and its significant toxicity.[4][5] In the plant, this compound exists predominantly in its glycosidic form, oleandrin, from which it is released upon hydrolysis of the sugar moiety.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the natural occurrence, quantitative distribution, experimental protocols for isolation and analysis, and the molecular signaling pathways modulated by this compound.

Natural Occurrence and Distribution

This compound, primarily as its parent glycoside oleandrin, is synthesized and stored in all parts of the Nerium oleander plant.[3][6][7] The concentration of these cardenolides can vary significantly based on the specific plant organ, geographical location, season, and even the flower color, with red-flowered varieties reportedly containing higher levels than white-flowered ones.[3] The toxins are heat-stable and remain potent in fresh, dried, or even burned plant material.[6]

Data Presentation: Quantitative Analysis of Cardenolides in Nerium oleander

The following tables summarize quantitative data on the concentration of oleandrin and total cardiac glycosides from various studies. It is important to note the variation in extraction methods, analytical techniques, and units of measurement, which affects direct comparability.

Table 1: Oleandrin Content in Different Parts of Nerium oleander

Plant PartConcentration (% w/w)Analytical MethodCountry of OriginReference
Leaves0.022 - 0.549%HPLC-DADAlgeria[8]
Leaves~0.27% (2700 ng/mg)LC-HRMSItaly[9]
Flowers0.005 - 0.025%HPLC-DADAlgeria[8]
Branches0.004 - 0.062%HPLC-DADAlgeria[8]

Table 2: Total Cardiac Glycoside Content in Nerium oleander (Leaf & Flower Extracts)

Plant PartExtraction SolventConcentration (mg SE/g)*Analytical MethodCountry of OriginReference
LeafWater169.89 ± 0.21SpectrophotometryTurkey[10]
LeafMethanol259.71 ± 0.23SpectrophotometryTurkey[10]
FlowerWater123.44 ± 0.10SpectrophotometryTurkey[10]
FlowerMethanol200.25 ± 0.31SpectrophotometryTurkey[10]

mg Securidaside Equivalents per gram of extract.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of this compound from its natural source.

Protocol 1: Extraction and Isolation of this compound/Oleandrin from Nerium oleander Leaves

This protocol is a composite method based on common laboratory practices described in the literature.[8][9][11][12]

  • Sample Preparation :

    • Collect fresh leaves of Nerium oleander. Wash them with deionized water to remove any surface contaminants and dry them in a shaded, well-ventilated area until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction :

    • Weigh 10 g of the powdered leaf material and place it into a flask.

    • Add 100 mL of 80% methanol.

    • Macerate the mixture in an ultrasonic bath for 60-120 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.[9]

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the residue two more times to ensure complete extraction. Combine all filtrates.

  • Solvent Partitioning (Liquid-Liquid Extraction) :

    • Concentrate the combined methanolic extract to about one-third of its original volume using a rotary evaporator under reduced pressure.

    • Add an equal volume of distilled water to the concentrated extract.

    • Transfer the aqueous-methanolic solution to a separatory funnel and extract three times with an equal volume of methylene chloride or ethyl acetate.[12]

    • Combine the organic layers, which now contain the less polar cardiac glycosides including oleandrin.

  • Purification using Solid-Phase Extraction (SPE) :

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in a minimal volume of 1:1 acetonitrile/water (v/v) containing 0.1% formic acid.[11][13]

    • Condition a C18 SPE cartridge (e.g., tC18) with methanol followed by distilled water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with distilled water to remove highly polar impurities.

    • Elute the cardiac glycosides with 2 mL of methanol or ethyl acetate.[11][13]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen. The resulting residue contains a purified fraction of cardiac glycosides ready for analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol details a highly sensitive and specific method for quantifying this compound and its parent glycoside, oleandrin.[9][11][12]

  • Standard and Sample Preparation :

    • Prepare a stock solution of oleandrin and this compound standards (if available) in methanol at 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution in a 1:1 acetonitrile/water mixture.

    • Reconstitute the purified extract from Protocol 1 in a known volume (e.g., 200 µL) of 1:1 acetonitrile/water (v/v) with 0.1% formic acid.[11][13]

  • Chromatographic Conditions :

    • HPLC System : Agilent 1200 series or equivalent.

    • Column : Reversed-phase C18 column (e.g., Symmetry® C18, 3.5 µm, 4.6x75 mm).[8]

    • Mobile Phase A : Ultrapure water with 0.1% formic acid and 5 mM ammonium formate.[9]

    • Mobile Phase B : Methanol with 0.1% formic acid.[9]

    • Gradient Elution : Start with a high percentage of A, linearly increasing B over ~10 minutes.

    • Flow Rate : 0.4 mL/min.[9]

    • Injection Volume : 10 µL.

    • Column Temperature : 40°C.[9]

  • Mass Spectrometry Conditions :

    • Mass Spectrometer : Triple-quadrupole/linear ion trap mass spectrometer or QqTOF.[12][14]

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Oleandrin : Precursor ion [M+H]⁺ m/z 577 -> Product ion m/z 373.[11]

      • This compound : Precursor ion [M+H]⁺ m/z 431 -> Product ion m/z 371 (or other characteristic fragments).

    • Data Analysis : Quantify the concentration in the sample by comparing the peak area to the calibration curve generated from the standards.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final quantification.

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis p1 Collect & Dry Nerium oleander Leaves p2 Grind to Fine Powder p1->p2 e1 Ultrasonic Extraction (80% Methanol) p2->e1 e2 Liquid-Liquid Partitioning (Methylene Chloride) e1->e2 e3 Solid-Phase Extraction (C18 Cartridge) e2->e3 a1 HPLC Separation e3->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Quantification a2->a3

Figure 1: Experimental Workflow for this compound Analysis

Molecular Signaling Pathways

This compound exerts its potent biological effects by modulating fundamental cellular signaling pathways.

1. Primary Mechanism: Inhibition of Na⁺/K⁺-ATPase

The hallmark of cardiac glycosides is their ability to inhibit the sodium-potassium pump (Na⁺/K⁺-ATPase).[15] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to a cascade of events, particularly in cardiomyocytes.[3][16]

G Figure 2: this compound's Primary Mechanism of Action cluster_membrane Cell Membrane pump Na⁺/K⁺-ATPase (Sodium Pump) Na_in Intracellular Na⁺ (Increased) pump->Na_in Normally exports exchanger Na⁺/Ca²⁺ Exchanger (NCX) Ca_in Intracellular Ca²⁺ (Increased) exchanger->Ca_in Reduces Ca²⁺ efflux This compound This compound This compound->pump Inhibits Na_in->exchanger Reduces gradient for Na⁺ influx Effect Cardiotonic Effect (Increased Contractility) Ca_in->Effect

Figure 2: this compound's Primary Mechanism of Action

2. Anticancer Mechanism: Inhibition of STAT3 Signaling

Beyond its cardiotonic effects, this compound demonstrates significant anticancer activity by modulating pathways critical for tumor survival and metastasis. One key target is the STAT3 signaling pathway, which is often constitutively active in cancer cells.[17][18]

G Figure 3: this compound-Mediated Inhibition of STAT3 Pathway cluster_pathway STAT3 Signaling Cascade cluster_downstream Downstream Gene Transcription cluster_effects Cellular Effects This compound This compound pSTAT3 p-STAT3 (Phosphorylated/Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation (e.g., via JAK2) MMP9 MMP-9 pSTAT3->MMP9 Induces OCT4 OCT3/4 pSTAT3->OCT4 Induces Bcat β-catenin pSTAT3->Bcat Induces Invasion Cancer Cell Invasion MMP9->Invasion OCT4->Invasion Bcat->Invasion Metastasis Metastasis Invasion->Metastasis

References

An In-depth Technical Guide on the Inhibition of Na+/K+-ATPase by Oleandrigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandrigenin, the aglycone of oleandrin, is a potent cardiac glycoside that exerts significant biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This integral membrane protein is responsible for maintaining electrochemical gradients across the plasma membrane of animal cells.[1][2] Inhibition of this pump by this compound leads to a cascade of downstream signaling events, making it a molecule of interest for various therapeutic applications, including oncology.[3] This guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, key downstream signaling pathways, and detailed experimental protocols relevant to the study of this compound's interaction with the Na+/K+-ATPase.

Mechanism of Action

The Na+/K+-ATPase is a heterodimeric protein consisting of a catalytic α-subunit and a glycosylated β-subunit.[4] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound.[4] There are four known isoforms of the α-subunit (α1, α2, α3, α4), and their tissue-specific expression and differential sensitivity to cardiac glycosides are key determinants of the pharmacological effects of these compounds.[4][5]

This compound binds to the extracellular side of the α-subunit, stabilizing the enzyme in the E2-P conformation. This prevents the dephosphorylation and subsequent binding of intracellular Na+, thereby inhibiting the pump's ion-translocating activity.[6] The inhibition of the Na+/K+-ATPase disrupts the normal Na+ and K+ gradients, leading to an increase in intracellular sodium concentration.[6] This elevation in intracellular Na+ subsequently reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium ([Ca2+]i).[7][8][[“]]

Quantitative Inhibition Data

The inhibitory potency of this compound and its parent compound, oleandrin, against the Na+/K+-ATPase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)Source
This compound Na,K-ATPase1.23[10][11]
Oleandrin Na,K-ATPase0.62[10][11]
Ouabain (Control)Na,K-ATPase0.22[10][11]
Digoxin (Control)Na,K-ATPase2.69[10][11]

Downstream Signaling Pathways

The inhibition of the Na+/K+-ATPase by this compound and the subsequent increase in intracellular calcium act as a trigger for multiple downstream signaling cascades. These pathways are implicated in the cytotoxic and pro-apoptotic effects of this compound observed in cancer cells.[3][12]

Calcium-Mediated Signaling

The sustained elevation of intracellular Ca2+ is a central event that can trigger various cellular responses, including:

  • Mitochondrial Dysfunction: Increased cytosolic Ca2+ can lead to mitochondrial Ca2+ overload, which in turn can induce the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.[13]

  • Endoplasmic Reticulum (ER) Stress: Disruption of Ca2+ homeostasis can lead to ER stress and the unfolded protein response (UPR). The PERK/eIF2α/ATF4/CHOP signaling axis has been identified as one of the pathways activated by oleandrin, leading to immunogenic cell death in breast cancer.[14]

  • Activation of Calpains and Caspases: Calcium-dependent proteases such as calpains and certain caspases can be activated, leading to the execution of the apoptotic program.

Receptor Tyrosine Kinase (RTK) and Src Signaling

The Na+/K+-ATPase can also function as a signaling scaffold. The binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src, which can then transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This can initiate downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[3][12][15]

Apoptosis Induction

This compound and its derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

  • Intrinsic Pathway: Involves the regulation of Bcl-2 family proteins, leading to changes in mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and caspase-3.[13]

  • Extrinsic Pathway: Can be initiated through the upregulation of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8.[13]

  • Autophagy-Dependent Apoptosis: In some cancer types, such as gastric cancer, oleandrin has been shown to induce apoptosis in an autophagy-dependent manner.[16][17]

Diagrams of Signaling Pathways and Experimental Workflows

Oleandrigenin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src NaK_ATPase->Src Activates NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Na_in->NCX Inhibits Apoptosis Apoptosis Ca_in->Apoptosis ER_Stress ER Stress Ca_in->ER_Stress Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Apoptosis Modulates

Caption: this compound signaling cascade.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.[18][19][20]

Materials:

  • Tissue or cell lysate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP solution

  • This compound solution (at various concentrations)

  • Ouabain solution (as a positive control)

  • Reagents for Pi detection (e.g., Molybdate-based reagent)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer on ice. Centrifuge to remove debris and determine the protein concentration of the supernatant.

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Total ATPase activity: Lysate + Assay Buffer + ATP

    • Ouabain-insensitive ATPase activity: Lysate + Assay Buffer + ATP + Ouabain

    • This compound inhibition: Lysate + Assay Buffer + ATP + this compound (at various concentrations)

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the colorimetric phosphate detection reagent to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader.

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity. The inhibitory effect of this compound is determined by comparing the activity in the presence of the compound to the control.

ATPase_Assay_Workflow start Start prep Prepare Cell/Tissue Lysate start->prep setup Set up reactions in 96-well plate (Total, Ouabain-insensitive, this compound) prep->setup incubate Incubate at 37°C setup->incubate stop Stop reaction incubate->stop detect Add colorimetric reagent for Pi detection stop->detect measure Measure absorbance detect->measure calculate Calculate Na+/K+-ATPase activity and inhibition measure->calculate end End calculate->end

References

Foundational Research on Oleandrigenin's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning oleandrigenin and its parent compound, oleandrin, focusing on their therapeutic potential as anticancer agents. Oleandrin is a toxic cardiac glycoside isolated from the Nerium oleander plant, and its deglycosylated metabolite is this compound[1][2][3]. Both compounds have demonstrated significant cytotoxic effects against various cancer cell lines by modulating complex cellular signaling pathways[2][4]. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical molecular pathways and workflows involved in this research.

Mechanism of Action and Core Signaling Pathways

This compound and oleandrin exert their anticancer effects by inducing apoptosis, cell cycle arrest, and autophagy while inhibiting cell proliferation and invasion[5][6]. These outcomes are orchestrated through the modulation of several key signaling pathways.

1.1. Inhibition of the STAT-3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT-3) is frequently overactive in cancer, promoting cell proliferation and invasion. Oleandrin has been shown to decrease the levels of phosphorylated STAT-3 (p-STAT-3), which in turn downregulates invasion-related molecules like MMP-9, OCT3/4, and β-catenin[7].

STAT3_Pathway cluster_nucleus Nucleus This compound This compound pSTAT3 p-STAT-3 This compound->pSTAT3 Inhibits SHP1 SHP-1 (Phosphatase) This compound->SHP1 Activates? Receptor Upstream Receptor (e.g., IL-6R, EGFR) STAT3 STAT-3 Receptor->STAT3 Phosphorylation STAT3->pSTAT3 pSTAT3_dimer p-STAT-3 Dimer pSTAT3->pSTAT3_dimer Dimerization SHP1->pSTAT3 DNA DNA pSTAT3_dimer->DNA Binds to Promoter TargetGenes Target Genes (MMP-9, OCT3/4, β-catenin) DNA->TargetGenes Transcription Invasion Invasion TargetGenes->Invasion Cell Invasion & Proliferation

Caption: Inhibition of the STAT-3 signaling pathway by this compound.

1.2. Activation of the p38 MAPK Apoptotic Pathway

In human osteosarcoma cells, oleandrin has been found to synergize with cisplatin by enhancing apoptosis through the activation of the p38 MAPK signaling pathway[8]. This pathway involves the activation of key apoptotic proteins, including the caspase cascade.

p38_MAPK_Pathway This compound This compound + Cisplatin p38 p38 MAPK This compound->p38 Activates pp38 Phospho-p38 MAPK p38->pp38 Elk1 Elk-1 pp38->Elk1 Activates pElk1 Phospho-Elk-1 Elk1->pElk1 Caspase8 Caspase-8 pElk1->Caspase8 Activates Bax Bax pElk1->Bax Upregulates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase3 Activates

Caption: Activation of p38 MAPK pathway leading to apoptosis.

1.3. Induction of Endoplasmic Reticulum (ER) Stress

Oleandrin can induce mitochondrial-mediated apoptosis in breast cancer cells by activating endoplasmic reticulum (ER) stress[9]. This involves the upregulation of key ER stress markers, leading to the activation of pro-apoptotic factors.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria This compound This compound ER_Stress ER Stress This compound->ER_Stress PERK PERK ER_Stress->PERK pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Bcl2 Bcl-2 CHOP->Bcl2 Downregulates Bax Bax / Bim CHOP->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound-induced ER stress leading to apoptosis.

Quantitative Data on Therapeutic Effects

The following tables summarize quantitative data from foundational studies, highlighting the potent cytotoxic and pro-apoptotic effects of oleandrin/oleandrigenin.

Table 1: Apoptosis Induction in Osteosarcoma Cells

Data reflects apoptosis rates after 24 hours of treatment. DDP (Cisplatin) and OLE (Oleandrin) were used to treat U-2OS and MG-63 osteosarcoma cell lines[8].

Cell LineTreatment GroupApoptosis Rate (%)
U-2OS Control1.69%
DDP alone6.19%
OLE alone7.72%
DDP + OLE15.18%
MG-63 Control1.83%
DDP alone12.23%
OLE alone8.26%
DDP + OLE19.40%

Table 2: Effective Concentrations in Various Cancer Cell Lines

This table shows the nanomolar concentrations at which oleandrin and its derivatives have been observed to exert significant anticancer effects in vitro.

CompoundCell Line(s)Effective ConcentrationObserved Effect(s)Reference
OleandrinGastric Cancer (HGC-27, SNU-1)20 - 40 nMInduction of apoptosis and autophagy[10]
OleandrinBreast Cancer (MDA-MB-231)50 nMDecreased cell invasion, reduced p-STAT-3 levels[7]
Odoroside ABreast Cancer (MDA-MB-231)100 nMDecreased cell invasion, reduced p-STAT-3 levels[7]
Oleandrin17 different cancer cell types (panel)Low nanomolarInhibition of cell growth[11]
This compound deriv.Influenza virus-infected cells1 µg/mL69.3% inhibition of viral titer[12]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in this compound research, based on methods described in the literature[8][9][10][13].

3.1. Protocol: Cell Viability Assessment (CCK-8 Assay)

This protocol is used to evaluate the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HGC-27) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

3.2. Protocol: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This is a standard method to quantitatively distinguish between live, apoptotic, and necrotic cells[14][15].

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of this compound for 24 hours[10].

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

3.3. Protocol: Western Blotting for Protein Expression

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways[8][9].

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT-3, Caspase-3, CHOP, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

Visualizing workflows ensures a systematic approach to research questions.

Workflow for Investigating Anticancer Effects

This diagram outlines a typical workflow for assessing the anticancer potential of a compound like this compound, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Select Cancer Cell Lines viability Cell Viability Assay (e.g., CCK-8 / MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis invasion Invasion / Migration Assay ic50->invasion mechanism Mechanism Study (Western Blot, qPCR) apoptosis->mechanism xenograft Establish Xenograft Animal Model mechanism->xenograft Promising Results invasion->mechanism treatment Administer this compound (e.g., i.p. injection) xenograft->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint Analysis (IHC, H&E Staining) monitor->endpoint

Caption: General workflow for evaluating this compound's anticancer activity.

Conclusion and Future Perspectives

Foundational research strongly supports the therapeutic potential of this compound and its parent compound, oleandrin, as anticancer agents. They function by modulating multiple critical signaling pathways, including STAT-3, p38 MAPK, and the ER stress response, ultimately leading to cancer cell death[7][8][9]. The quantitative data consistently show efficacy at low nanomolar concentrations across a variety of cancer types[11].

Despite these promising preclinical findings, the narrow therapeutic window and inherent cardiotoxicity of cardiac glycosides remain significant hurdles for clinical application[16]. Future research should focus on:

  • Pharmacokinetic and Biosafety Profiling: In-depth in vivo studies are necessary to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound[6].

  • Drug Delivery Systems: Developing targeted delivery systems (e.g., nanoparticles) to increase the concentration of this compound at the tumor site while minimizing systemic toxicity.

  • Combination Therapies: Further exploring synergistic effects with existing chemotherapeutic agents, as demonstrated with cisplatin, to enhance efficacy and potentially lower required dosages[8].

  • Clinical Trials: Well-designed clinical trials are essential to validate the safety and efficacy of this compound-based therapies in human patients[2][6].

The continued investigation into these areas will be crucial for translating the potent in vitro and in vivo anticancer activities of this compound into a viable clinical strategy.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Oleandrigenin from Nerium oleander

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrigenin, the aglycone of the potent cardiac glycoside oleandrin, is a molecule of significant interest for its pharmacological activities, including potential anticancer properties.[1][2] Found in all parts of the Nerium oleander plant, its isolation requires a multi-step process involving extraction of the parent glycoside, oleandrin, followed by hydrolysis and purification.[3][4][5] This document provides detailed protocols for the extraction of oleandrin from Nerium oleander leaves, its subsequent acid-catalyzed hydrolysis to yield this compound, and purification of the final compound using chromatographic techniques. It also includes a summary of the primary cellular signaling pathway affected by this compound.

Part 1: Extraction and Hydrolysis Overview

The overall process involves the extraction of oleandrin from dried plant material, followed by the removal of the L-oleandrose sugar moiety to yield the desired aglycone, this compound. The efficiency of the initial extraction is a critical determinant of the final yield. Various solvents can be employed, with methanol and ethanol being common choices due to their effectiveness in solubilizing cardiac glycosides.[4][6][7] Subsequent purification is essential to isolate this compound from other plant metabolites and reaction byproducts.

Experimental Workflow Diagram

G Workflow: this compound Isolation from Nerium oleander cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_hydrolysis Phase 3: Hydrolysis cluster_purification Phase 4: Purification & Analysis A Harvest & Dry Nerium oleander Leaves B Maceration or Soxhlet Extraction (Methanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Acid Hydrolysis of Crude Oleandrin Extract C->D E Neutralization & Liquid-Liquid Extraction D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Recrystallization G->H I Purity Analysis (HPLC, LC-MS/MS) H->I

Caption: General workflow for the extraction and purification of this compound.

Part 2: Quantitative Data Summary

The yield of oleandrin and other extracts from Nerium oleander can vary significantly based on the plant part, geographical source, drying conditions, and extraction method.

Table 1: Comparison of Extraction Yields from Nerium oleander
Plant MaterialExtraction MethodSolventYieldReference
Fresh LeavesGrinding, Incubation, Ethanol ExtractionEthanol0.22% (Oleandrin)[8]
Dry LeavesHeat Treatment, Benzene/Acetone ExtractionBenzene/Acetone0.033% (Oleandrin)[8]
Dried LeavesMacerationMethanol18.7% (Total Extract)[7]
Dried FlowersMacerationMethanol48.8% (Total Extract)[7]
Dried LeavesInfusionWater43.1% (Total Extract)[9]
Dried LeavesDecoctionWater22.6% (Total Extract)[9]
Dried LeavesMacerationWater10.2% (Total Extract)[10]
Dried FlowersMacerationWater8.4% (Total Extract)[10]

Note: "Total Extract" refers to the crude extract weight, not the specific yield of oleandrin or this compound.

Part 3: Experimental Protocols

Safety Precaution: Nerium oleander and its extracts, including oleandrin and this compound, are extremely toxic.[3][11] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Protocol 1: Extraction of Crude Oleandrin

This protocol is adapted from established solvent extraction methodologies.[6][8]

  • Plant Material Preparation:

    • Collect fresh leaves of Nerium oleander.

    • Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until brittle.

    • Grind the dried leaves into a coarse powder (approx. 1-2 mm particle size).

  • Solvent Extraction (Maceration):

    • Weigh 100 g of the dried leaf powder and place it into a 2 L Erlenmeyer flask.

    • Add 1 L of 95% methanol to the flask.

    • Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

  • Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the methanol extract (filtrate) and re-extract the plant residue (marc) two more times with 500 mL of methanol each time.

    • Combine all filtrates.

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue evaporation until a dark, viscous, paste-like crude extract is obtained. This crude extract is rich in oleandrin.

Protocol 2: Acid Hydrolysis of Oleandrin to this compound

This protocol uses acidic conditions to cleave the glycosidic bond of oleandrin.[4]

  • Hydrolysis Reaction:

    • Transfer the crude oleandrin extract from Protocol 1 to a round-bottom flask using a minimal amount of methanol.

    • For every 10 g of crude extract, add 200 mL of 1 M hydrochloric acid (HCl).

    • Fit the flask with a condenser and heat the mixture in a water bath at 80°C for 2 hours with stirring.

  • Extraction of this compound:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

    • Transfer the neutralized solution to a separatory funnel.

    • Perform a liquid-liquid extraction by adding 150 mL of chloroform and shaking vigorously. Allow the layers to separate.

    • Collect the lower organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer two more times with 100 mL of chloroform each.

    • Combine the chloroform extracts.

  • Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude this compound extract.

Protocol 3: Purification by Column Chromatography

This protocol separates this compound from other compounds in the crude extract.[8][12][13]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal volume of chloroform.

    • Adsorb this solution onto a small amount of silica gel (approx. twice the weight of the crude extract) by evaporating the solvent.

    • Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A common gradient is hexane-ethyl acetate (starting from 95:5, progressing to 90:10, 80:20, and so on).

    • Collect fractions of 10-20 mL in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of each fraction onto a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate in a hexane-ethyl acetate (e.g., 70:30) mobile phase.

    • Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that contain the pure this compound spot (based on comparison with a standard, if available).

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions.

    • Further purify the resulting solid by recrystallization from a suitable solvent system, such as methanol-ether or ethyl acetate-hexane, to obtain crystalline this compound.[8][14]

Part 4: Mechanism of Action and Signaling Pathway

This compound, like other cardiac glycosides, exerts its primary effect by inhibiting the Na+/K+-ATPase pump, an essential transmembrane protein.[3][15][[“]]

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_pump Na+/K+-ATPase Pump Na_in Increased Intracellular [Na+] NaCa_exchanger Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular [Ca2+] This compound This compound This compound->NaK_pump Inhibition Na_out High [Na+] Ca_out High [Ca2+] Na_in->NaCa_exchanger Reduced Gradient Inhibits NCX SR Sarcoplasmic Reticulum (SR) Ca_in->SR Increased Ca2+ Uptake & Release Effect Increased Cardiac Contractility & Cytotoxicity Ca_in->Effect SR->Effect

Caption: this compound inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium.

This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: Inhibition of the pump prevents the extrusion of Na+, causing its intracellular concentration to rise.[15]

  • Inhibition of Na+/Ca2+ Exchanger: The increased intracellular Na+ reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to pump Ca2+ out of the cell.[15]

  • Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration increases.

  • Cellular Effects: The elevated cytoplasmic calcium enhances storage in the sarcoplasmic reticulum, leading to increased cardiac contractility (the basis for its use in heart conditions) and, at higher concentrations, contributing to its cytotoxic effects against cancer cells.[15][17]

Beyond this primary mechanism, oleandrin and its derivatives have been shown to modulate other critical cellular pathways, including NF-κB, STAT-3, and PI3K/Akt, which are often dysregulated in cancer.[[“]][17][18][19]

References

Application Notes and Protocols for Oleandrigenin Cytotoxicity Assay In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleandrigenin is the aglycone metabolite of oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of intracellular events, ultimately resulting in cytotoxicity. Due to its ability to induce cell death, particularly in cancer cells, this compound and its parent compound oleandrin are being investigated as potential anti-tumor agents.[4][5] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.

Mechanism of Action

The cytotoxic effects of this compound are primarily initiated by its binding to and inhibition of the Na+/K+-ATPase pump on the cell membrane.[2][6] This inhibition disrupts the electrochemical gradient of sodium (Na+) and potassium (K+) ions, leading to an increase in intracellular Na+ concentration.[4] The elevated intracellular Na+ then alters the function of the Na+/Ca2+ exchanger, causing a subsequent increase in intracellular calcium (Ca2+) levels.[4][7] This sustained elevation in cytoplasmic Ca2+ is a critical stress signal that can trigger multiple cell death pathways, most notably apoptosis (programmed cell death).[8]

This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and activation of executioner caspases such as caspase-3.[8][10] Additionally, this compound has been reported to induce other cellular stress responses, including the formation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and autophagy, which can also contribute to its cytotoxic profile.[1][10]

Signaling Pathway Visualization

Oleandrigenin_Pathway cluster_pump This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to Mitochondria Mitochondria Ca_in->Mitochondria DeathReceptor Death Receptor Pathway Ca_in->DeathReceptor Bax ↑ Bax Mitochondria->Bax Regulates Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Regulates CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 DeathReceptor->Casp8 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Here we describe three standard assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[11] The resulting insoluble purple formazan is solubilized and quantified, providing an indirect measure of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only for background).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[12][14] Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Calculation: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16] It is a common method for measuring necrosis or late-stage apoptosis.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line and complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 1% Triton X-100) for positive control[17]

  • Microplate reader (absorbance at 490 nm)[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells to be lysed with lysis solution.[19]

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired treatment period.

  • Lysing Cells (Maximum Release Control): Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Solution to the maximum release control wells.[16]

  • Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes.[16] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][19]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm within one hour.[20]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between different stages of cell death.[21] Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to identify early apoptotic cells where PS is translocated to the outer cell membrane. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • Selected cell line and complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 g for 5 minutes.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation

Quantitative data should be summarized in clear, structured tables for analysis and comparison.

Table 1: Cell Viability by MTT Assay

This compound Conc. (nM)Mean Absorbance (570 nm) ± SDCell Viability (%)
0 (Control)1.25 ± 0.08100
101.05 ± 0.0684.0
200.78 ± 0.0562.4
400.45 ± 0.0436.0
800.21 ± 0.0316.8

Table 2: Cytotoxicity by LDH Release Assay

Treatment GroupMean Absorbance (490 nm) ± SDCytotoxicity (%)
Spontaneous Release0.22 ± 0.020
Maximum Release1.58 ± 0.11100
This compound (20 nM)0.65 ± 0.0431.6
This compound (40 nM)1.01 ± 0.0758.1
This compound (80 nM)1.35 ± 0.0983.1

Table 3: Cell Population Analysis by Annexin V/PI Staining

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (20 nM)70.1 ± 3.518.4 ± 1.811.5 ± 1.2
This compound (40 nM)42.6 ± 4.235.8 ± 2.921.6 ± 2.5
This compound (80 nM)15.3 ± 2.848.2 ± 3.736.5 ± 3.1

References

Application Note & Protocol: Development of an Analytical Standard for Oleandrigenin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin, the aglycone of the potent cardiac glycoside oleandrin, is a molecule of significant interest in pharmaceutical research due to its potential therapeutic applications, including anticancer and antiviral activities.[1][2][3] As with any bioactive compound intended for research and drug development, the availability of a well-characterized analytical standard is paramount for accurate quantification, quality control, and comparative studies. This document provides a comprehensive guide for the development of an analytical standard for this compound, covering its isolation, purification, characterization, and purity assessment.

This compound is a steroid derivative and the 16-acetyl derivative of gitoxigenin.[4] It is functionally related to gitoxigenin and acts as an inhibitor of Na+/K+-transporting ATPase.[4] The primary mechanism of action for cardiac glycosides like this compound involves the inhibition of the Na+/K+ ATPase pump in cell membranes.[5][[“]] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, resulting in stronger heart contractions.[[“]] Beyond its cardiotonic effects, this compound and its parent compound oleandrin have been shown to modulate several signaling pathways implicated in cancer, such as STAT-3, NF-κB, MAPK, and PI3K/Akt.[2][[“]][7]

The development of a reliable analytical standard for this compound is crucial for advancing research into its therapeutic potential. This document outlines the necessary protocols and data presentation to establish such a standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis and handling.

PropertyValueSource
Molecular Formula C25H36O6[4]
Molecular Weight 432.5 g/mol [4]
IUPAC Name [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate[4]
CAS Number 465-15-6[4]
Appearance Crystalline solid[5]
Solubility Soluble in methanol, ethanol, and chloroform; insoluble in water.[1][8]

Experimental Protocols

Isolation and Purification of this compound

This compound can be obtained through the hydrolysis of oleandrin, which is extracted from the plant Nerium oleander.[1][8]

Protocol 3.1.1: Extraction of Oleandrin from Nerium oleander

  • Plant Material Preparation: Collect fresh leaves of Nerium oleander. Dry the leaves in the shade until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate 100 g of the powdered leaves in 500 mL of a methanol/water mixture (80:20 v/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[9]

  • Acid Hydrolysis to Obtain this compound:

    • Dissolve the crude oleandrin extract in 100 mL of 1 M HCl in 50% ethanol.

    • Heat the mixture at 60°C for 2 hours to hydrolyze the glycosidic bond, yielding this compound.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous solution three times with an equal volume of chloroform.

    • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to obtain crude this compound.

Protocol 3.1.2: Purification by Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) mobile phase. Visualize the spots under UV light (254 nm) or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Characterization of this compound

The identity and structure of the purified this compound must be confirmed using various spectroscopic techniques.

Protocol 3.2.1: Spectroscopic Analysis

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) Mass Spectrometry.

    • Sample Preparation: Dissolve a small amount of purified this compound in methanol.

    • Analysis: Infuse the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The expected [M+H]+ ion for this compound (C25H36O6) is m/z 433.25.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: 1H NMR and 13C NMR.

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

    • Analysis: Acquire 1H and 13C NMR spectra on a 400 MHz or higher NMR spectrometer. The resulting spectra should be compared with published data for this compound to confirm its identity.

  • Infrared (IR) Spectroscopy:

    • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

    • Sample Preparation: Prepare a KBr pellet containing a small amount of purified this compound or use an ATR-FTIR spectrometer.

    • Analysis: Acquire the IR spectrum. Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) from the lactone and acetate groups, and C-O stretching vibrations should be observed and compared with reference spectra.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Technique: UV-Vis Spectrophotometry.

    • Sample Preparation: Prepare a dilute solution of this compound in methanol or ethanol.

    • Analysis: Scan the solution from 200 to 400 nm. The characteristic absorption maximum for the α,β-unsaturated lactone ring is expected around 217 nm.[9]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the this compound standard should be determined using a validated HPLC method.

Protocol 3.3.1: HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for cardiac glycosides.[10] A suggested starting gradient is:

    • Time 0 min: 30% Acetonitrile, 70% Water

    • Time 20 min: 70% Acetonitrile, 30% Water

    • Time 25 min: 30% Acetonitrile, 70% Water

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 217 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[9]

  • Standard Preparation: Prepare a stock solution of the purified this compound in methanol (1 mg/mL) and make further dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Purity Calculation: The purity of the this compound standard is calculated based on the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

    The standard should have a purity of ≥95% to be considered an analytical standard.[11][12]

Data Presentation

Spectroscopic Data Summary
TechniqueKey Observations
Mass Spectrometry (ESI-MS) [M+H]+ ion at m/z 433.25
1H NMR (CDCl3, 400 MHz) Characteristic signals for steroid backbone, methyl groups, acetyl group, and lactone ring protons.
13C NMR (CDCl3, 100 MHz) Resonances corresponding to 25 carbons, including carbonyls of the lactone and acetate, and carbons of the steroid nucleus.
IR (KBr, cm-1) ~3400 (O-H), ~1740 (C=O, ester and lactone), ~1620 (C=C)
UV-Vis (Methanol) λmax at ~217 nm
HPLC Purity Data
ParameterResult
Retention Time To be determined experimentally
Purity (Area %) ≥95%
Linearity (r²) >0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization & Purity plant Nerium oleander Leaves drying Drying & Grinding plant->drying extraction Methanol/Water Extraction drying->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis crude_this compound Crude this compound hydrolysis->crude_this compound column_chromatography Silica Gel Column Chromatography crude_this compound->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV-Vis) pure_this compound->spectroscopy hplc_purity HPLC Purity Assessment pure_this compound->hplc_purity analytical_standard Analytical Standard (≥95% Purity) spectroscopy->analytical_standard hplc_purity->analytical_standard

Caption: Workflow for developing an analytical standard for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound na_k_atpase Na+/K+ ATPase This compound->na_k_atpase Inhibits stat3 STAT-3 This compound->stat3 Inhibits pi3k_akt PI3K/Akt This compound->pi3k_akt Modulates mapk MAPK This compound->mapk Modulates gene_expression Altered Gene Expression (Apoptosis, Proliferation) stat3->gene_expression nf_kb NF-κB pi3k_akt->nf_kb mapk->nf_kb nf_kb->gene_expression

Caption: Signaling pathways modulated by this compound.

Stability and Storage

Protocol 6.1: Stability Assessment

  • Short-term Stability: Evaluate the stability of this compound in solution (e.g., methanol) at room temperature and refrigerated (2-8°C) over 24-48 hours by HPLC analysis.

  • Long-term Stability: Store the solid analytical standard at -20°C and in a desiccator to protect from moisture. Periodically re-evaluate its purity (e.g., every 6-12 months) to establish a shelf-life.

  • Freeze-Thaw Stability: Assess the stability of stock solutions after multiple freeze-thaw cycles.

Storage Recommendations:

The this compound analytical standard should be stored as a neat solid in an airtight container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C and used within their established stability period.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the development of a reliable analytical standard for this compound. Adherence to these methodologies will ensure the generation of a well-characterized standard suitable for accurate and reproducible research in the fields of pharmacology, drug discovery, and analytical chemistry. The availability of such a standard is a critical step in unlocking the full therapeutic potential of this compound.

References

Application of Oleandrigenin in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrigenin, a cardiac glycoside derived from the Nerium oleander plant, has garnered significant attention in oncological research for its potent pro-apoptotic properties. Extensive studies have demonstrated its ability to induce programmed cell death in a variety of cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a detailed overview of the application of this compound in apoptosis induction studies, including key quantitative data, experimental protocols, and the underlying signaling pathways.

Efficacy of this compound in Inducing Apoptosis

This compound has been shown to effectively induce apoptosis in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its cytotoxic efficacy.

Cell LineCancer TypeIC50 Value (nM)Reference
MDA-MB-231Breast Cancer72[1]
Radiotherapy-Resistant MDA-MB-231Breast Cancer183[1][2]
PANC-1Pancreatic Cancer5[2]
A549Lung CancerNot specified[3]
H1299Non-small cell lung cancerNot specified[3]
HGC-27Gastric CancerNot specified[4]
SNU-1Gastric CancerNot specified[4]

Note: In many studies, oleandrin, the glycoside of this compound, is used. The potency can be comparable.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through multiple intricate signaling pathways. The primary mechanisms identified include the induction of the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and autophagy-dependent apoptosis.

Intrinsic Apoptosis Pathway

This compound can induce the intrinsic apoptosis pathway, which is centered around the mitochondria. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Intrinsic_Apoptosis_Pathway This compound This compound Bax_Bak Bax/Bak (Upregulated) This compound->Bax_Bak Bcl2 Bcl-2 (Downregulated) This compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces the intrinsic apoptosis pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Another key mechanism is the induction of ER stress. This compound treatment can lead to the upregulation of ER stress-associated proteins, ultimately triggering mitochondrial-mediated apoptosis.[5]

ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER PERK PERK (Phosphorylated) ER->PERK eIF2a eIF2α (Phosphorylated) PERK->eIF2a ATF4 ATF4 (Upregulated) eIF2a->ATF4 CHOP CHOP (Upregulated) ATF4->CHOP Mitochondrial_Apoptosis Mitochondrial-mediated Apoptosis CHOP->Mitochondrial_Apoptosis

Caption: ER stress pathway activated by this compound.

Autophagy-Dependent Apoptosis

In some cancer types, such as gastric cancer, this compound can induce apoptosis through the activation of autophagy.[4][6]

Autophagy_Apoptosis_Pathway This compound This compound Autophagy Autophagy Activation This compound->Autophagy Beclin1 Beclin-1 (Upregulated) Autophagy->Beclin1 LC3B LC3B-II/LC3B-I Ratio (Increased) Autophagy->LC3B p62 p62 (Decreased) Autophagy->p62 Endogenous_Apoptosis Endogenous Apoptosis Autophagy->Endogenous_Apoptosis

Caption: Autophagy-dependent apoptosis induced by this compound.

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., A549, H1299, HGC-27, SNU-1, various breast cancer lines) are cultured in appropriate media such as DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This is a widely used method to quantify apoptosis.

Apoptosis_Assay_Workflow start Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Annexin-binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol Steps:

  • Cell Preparation: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[7][10][11]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.

Protocol Steps:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Beclin-1, LC3B) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in various cancer models. Its ability to induce cell death through multiple signaling pathways, including the intrinsic pathway, ER stress, and autophagy, makes it a compelling candidate for further investigation in cancer therapy. The provided protocols offer a foundational framework for researchers to explore the apoptotic effects of this compound in their specific areas of interest.

References

Application Note: Oleandrigenin Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleandrigenin, the aglycone of the potent cardiac glycoside oleandrin, is a molecule of significant interest in toxicological studies and cancer research.[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for these analyses.[3][4] This application note provides detailed protocols for the preparation of this compound samples from biological fluids and tissues for subsequent LC-MS/MS analysis.

Data Presentation: Quantitative Performance of this compound/Oleandrin Sample Preparation Methods

The following table summarizes quantitative data from various studies on the extraction and analysis of oleandrin (the parent glycoside of this compound) and this compound. These methods are generally applicable to this compound.

MatrixAnalyte(s)Extraction MethodCleanup MethodRecovery (%)LOQ/LODInstrumentReference
SerumOleandrinMethylene Chloride LLE-97-LC-MS/MS[3][5]
UrineOleandrinMethylene Chloride LLE-107-LC-MS/MS[3][5]
LiverOleandrinAcetonitrile PrecipitationFlorisil SPE98-LC-MS/MS[3][5]
Human PlasmaOleandrin, this compound, etc.-tC18 SPE90 (for internal standard)20 pg (injected) for OleandrinHPLC/MS/MS[6]
Rat PlasmaOleandrin, AdynerinAcetonitrile-Methanol (9:1, v/v) Protein Precipitation->90%LOD: 0.11 ng/mL, LOQ: 0.36 ng/mL for OleandrinUPLC-MS/MS[7]
BloodOleandrinEthyl Acetate LLE->70.50LOD: 1 ng/mLLC-MS/MS[8]
LiverOleandrinEthyl Acetate LLE->70.50LOD: 2 ng/gLC-MS/MS[8]
Culinary HerbsOleandrin, other cardiac glycosidesAcetonitrile ExtractionOasis® MAX SPE>70LOQ: 1.5–15 ng/gUHPLC-MS/MS[9]
Human UrineOleandrin, other cardiac glycosidesDilution with acidified waterOasis® HLB SPE-LOQ: 0.025–1 ng/mLUHPLC-MS/MS[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (Serum, Plasma, Urine)

This protocol is adapted from methods developed for oleandrin and is suitable for this compound.[3][5]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Ouabain, Digoxin, or a stable isotope-labeled this compound)

  • Methylene chloride or Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

  • Sample tubes (e.g., 1.5 mL or 15 mL polypropylene tubes)

  • Nitrogen evaporator

2. Sample Preparation Procedure

  • Sample Aliquoting: Pipette 50-1000 µL of the biological fluid (serum, plasma, or urine) into a clean sample tube.

  • Internal Standard Spiking: Add a known amount of internal standard to each sample, vortex briefly.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 volumes of methylene chloride or ethyl acetate to the sample.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the organic (lower for methylene chloride, upper for ethyl acetate) layer to a new clean tube.

  • Protein Precipitation (Alternative to LLE for Plasma):

    • Add 3 volumes of cold acetonitrile-methanol (9:1, v/v) containing the internal standard to the plasma sample.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Drying: Evaporate the collected organic solvent or supernatant to dryness under a gentle stream of nitrogen at room temperature or 37°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is based on methods for oleandrin extraction from tissues and incorporates a solid-phase extraction (SPE) cleanup step.[3][5]

1. Materials and Reagents

  • All reagents from Protocol 1

  • Acetonitrile (HPLC grade)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil or Oasis HLB/MAX)

  • SPE vacuum manifold

2. Sample Preparation Procedure

  • Tissue Homogenization:

    • Weigh approximately 1 g of tissue.

    • Add 3-5 mL of cold acetonitrile.

    • Homogenize the tissue until a uniform suspension is obtained.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the acetonitrile supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water and then the equilibration solvent).

    • Loading: Load the acetonitrile supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

    • Elution: Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase as described in Protocol 1.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_fluid_prep Fluid Processing cluster_tissue_prep Tissue Processing cluster_final Final Steps cluster_analysis Analysis BiologicalFluid Biological Fluid (Serum, Plasma, Urine) Spike_IS_Fluid Spike Internal Standard BiologicalFluid->Spike_IS_Fluid Tissue Tissue (Liver, Heart, etc.) Homogenize Homogenization (in Acetonitrile) Tissue->Homogenize LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike_IS_Fluid->LLE PP Protein Precipitation (e.g., Acetonitrile) Spike_IS_Fluid->PP Evaporate Evaporate to Dryness LLE->Evaporate PP->Evaporate Centrifuge_Tissue Centrifugation Homogenize->Centrifuge_Tissue Collect_Supernatant Collect Supernatant Centrifuge_Tissue->Collect_Supernatant SPE Solid-Phase Extraction (Cleanup) Collect_Supernatant->SPE SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound sample preparation.

G cluster_perk PERK Pathway Oleandrin Oleandrin/ This compound NKP Na+/K+-ATPase Pump Oleandrin->NKP inhibits ER_Stress Endoplasmic Reticulum Stress NKP->ER_Stress induces PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ICD Immunogenic Cell Death (ICD) CHOP->ICD promotes CRT_Exposure Calreticulin (CRT) Surface Exposure ICD->CRT_Exposure HMGB1_Release HMGB1 Release ICD->HMGB1_Release ATP_Release ATP Release ICD->ATP_Release

Caption: Oleandrin-induced immunogenic cell death signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Oleandrigenin Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing oleandrigenin in cell culture experiments. This resource provides answers to frequently asked questions and detailed troubleshooting guides to address challenges related to the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound is a highly lipid-soluble cardiac glycoside with very low water solubility.[1][2] When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the compound can crash out of solution, forming a precipitate. This occurs because the final solvent concentration is too low to maintain this compound's solubility.[3] Factors like temperature shifts and changes in pH can also contribute to precipitation.

Q2: What is the recommended solvent for making this compound stock solutions?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other poorly soluble compounds for cell culture assays.[3][4] It is effective at dissolving hydrophobic molecules. However, it's crucial to be mindful of its potential toxicity to cells at higher concentrations.[5][6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly among different cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, and 0.1% is generally considered safe for almost all cells.[4] Primary cells are often more sensitive.[4] It is always best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.[5][7]

Q4: How can I prepare my this compound working solution to avoid precipitation?

A4: The key is to avoid making large dilutions directly into the aqueous medium. A good practice is to prepare a highly concentrated primary stock in 100% DMSO. Then, make intermediate serial dilutions in DMSO before making the final dilution into the cell culture medium.[3] When adding the final DMSO stock to your medium, add it drop-wise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.[4]

Q5: Are there any alternatives to DMSO for improving this compound solubility?

A5: Yes, several alternative formulation strategies can be employed for poorly soluble drugs:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[8][9] Derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) are effective solubilizing agents.[8]

  • Surfactants: Surfactants like Tween 80 can be used to solubilize compounds by forming micelles.[10][11] However, they can also have cytotoxic effects and must be used with caution.[12]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility, though this needs to be carefully optimized for cell compatibility.[13]

Troubleshooting Guide

Issue: I see crystals or a cloudy precipitate in my culture wells after adding my compound.

  • Possible Cause 1: Poor Solubility. The final concentration of this compound exceeds its solubility limit in the culture medium.

    • Solution: Review your dilution protocol. Ensure the final DMSO concentration is sufficient but non-toxic. Try preparing the working solution by adding the DMSO stock to pre-warmed medium and mixing thoroughly before adding to the cells.

  • Possible Cause 2: Interaction with Media Components. this compound may be interacting with proteins or salts in the serum or medium, causing it to precipitate.[14]

    • Solution: Try reducing the serum concentration during the treatment period, if experimentally permissible. Alternatively, test a different basal medium.

  • Possible Cause 3: Temperature Fluctuation. Moving from a warm incubator to a cooler biosafety cabinet can sometimes cause less stable solutions to precipitate.

    • Solution: Ensure all components (media, compound stock) are at the same temperature (e.g., 37°C) during the preparation of the final working solution.

Issue: My cells show high levels of death in both the treated and vehicle control groups.

  • Possible Cause: Solvent Toxicity. The concentration of your solvent (e.g., DMSO) is too high for your specific cell line.

    • Solution: Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. Most cell lines tolerate 0.5% DMSO, but some require concentrations below 0.1%.[4][6] Always include a vehicle-only control in your experiments that matches the highest concentration of the solvent used.[7]

Quantitative Data Summary

Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendationCitations
< 0.1%Considered safe for most cell lines, including sensitive and primary cells.Ideal target for most experiments.[4][5]
0.1% - 0.5%Generally well-tolerated by many robust and immortalized cell lines.A common working range; requires validation with a vehicle control.[4][6][15]
0.5% - 1.0%May cause stress or slight toxicity in some cell lines; can alter cell phenotype.Use with caution and only after thorough validation.[4][5][15]
> 1.0%Often cytotoxic; can cause membrane permeabilization and cell death.Generally not recommended for cell-based assays.[4][16]

Experimental Protocols

Protocol 1: Standard this compound Solubilization using DMSO

  • Prepare Primary Stock (e.g., 10 mM):

    • Weigh the required amount of this compound powder.

    • Dissolve it in 100% cell culture grade DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Sonicate briefly in a water bath if necessary.[4]

    • Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (in DMSO):

    • On the day of the experiment, thaw an aliquot of the primary stock.

    • Perform serial dilutions from the primary stock using 100% DMSO to create a range of intermediate stocks. This is critical for dose-response experiments to keep the final DMSO percentage consistent across all concentrations.[3]

  • Prepare Final Working Solution (in Culture Medium):

    • Warm your cell culture medium to 37°C.

    • Calculate the volume of the intermediate DMSO stock needed to achieve your final desired this compound concentration, ensuring the final DMSO percentage remains within the tolerated range for your cells (e.g., ≤ 0.5%).

    • Slowly add the DMSO stock to the pre-warmed medium while gently swirling. Do not add the aqueous medium to the DMSO stock.

    • Use this final working solution to treat your cells immediately.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HPβCD)

  • Determine Optimal Drug:Cyclodextrin Ratio:

    • This often requires empirical testing (phase solubility studies). Ratios commonly range from 1:1 to 1:2 molar equivalents of this compound to HPβCD.[8]

  • Prepare the Complexation Solution:

    • Prepare an aqueous solution of HPβCD in cell culture grade water or PBS.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (like ethanol or DMSO).

    • Slowly add the this compound solution to the stirring HPβCD solution.

  • Facilitate Complex Formation:

    • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Heating or sonication can sometimes accelerate this process.[9]

  • Prepare Final Solution:

    • The resulting aqueous solution, now containing the solubilized this compound-HPβCD complex, can be sterile-filtered and then diluted into your cell culture medium.

    • Note: It is still crucial to run a control with the same concentration of HPβCD alone to ensure the vehicle has no effect on the cells.[16]

Visual Guides and Pathways

G start Precipitate Observed in Cell Culture q1 Is the final DMSO concentration < 0.5%? start->q1 sol_high_dmso High DMSO concentration is likely causing toxicity. Reduce final DMSO %. q1->sol_high_dmso No check_protocol Review Dilution Protocol q1->check_protocol Yes a1_yes Yes a1_no No q2 Was stock added slowly to pre-warmed, swirling medium? check_protocol->q2 fix_protocol Re-prepare working solution. Add stock to pre-warmed, swirling medium to ensure rapid dispersal. q2->fix_protocol No consider_alt Solubility limit reached. Consider alternative methods: - Cyclodextrins - Co-solvents - Reduce final drug concentration q2->consider_alt Yes a2_yes Yes a2_no No

Caption: Troubleshooting workflow for this compound precipitation.

G Oleandrin This compound Pump Na+/K+-ATPase Pump (on cell membrane) Oleandrin->Pump Inhibits Na_in ↑ Intracellular Na+ Pump->Na_in Leads to NaCa_Ex Na+/Ca2+ Exchanger Na_in->NaCa_Ex Reduces activity of Ca_in ↑ Intracellular Ca2+ Signaling Downstream Signaling Cascades Ca_in->Signaling NaCa_Ex->Ca_in Leads to Apoptosis Apoptosis / Autophagy Signaling->Apoptosis Nfkb Inhibition of NF-κB Signaling->Nfkb Mapk Activation of MAPK/JNK Signaling->Mapk

Caption: Simplified signaling pathway of this compound.

References

overcoming matrix effects in oleandrigenin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of oleandrigenin.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound analysis, offering potential causes and actionable solutions.

Question: Why am I observing low signal intensity or complete signal loss for this compound in my biological samples compared to my standards in pure solvent?

Answer: This issue is likely due to ion suppression, a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of this compound in the mass spectrometer's source.[1][2][3][4]

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: Complex biological matrices contain numerous components like proteins, lipids, and salts that can cause ion suppression.[1]

    • Solution: Enhance your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[1][5][6] For oleandrin, a related cardiac glycoside, successful methods have utilized methylene chloride for LLE from serum and urine, and acetonitrile extraction followed by Florisil SPE cleanup for tissue samples.[7][8]

  • Co-elution of Matrix Components: If interfering compounds elute from the LC column at the same time as this compound, they will compete for ionization.[1][2]

    • Solution: Optimize your chromatographic conditions to better separate this compound from the matrix interferences. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the flow rate.[1]

  • High Sample Concentration: Injecting a highly concentrated sample can exacerbate matrix effects.[4]

    • Solution: Dilute your sample extract before injection. This can reduce the concentration of interfering components relative to your analyte.[4]

Question: My results show poor reproducibility and high variability between replicate injections of the same sample. What could be the cause?

Answer: Poor reproducibility is often a consequence of inconsistent matrix effects. The composition of the matrix can vary slightly between samples, leading to different degrees of ion suppression or enhancement.[3][9]

Potential Causes and Solutions:

  • Lack of an Appropriate Internal Standard: An internal standard (IS) is crucial for correcting variations during sample preparation and analysis.

    • Solution: Incorporate a suitable internal standard into your workflow. The ideal choice is a stable isotope-labeled (SIL) version of this compound.[10][11][12] A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification based on the analyte-to-IS ratio.[1][10] If a SIL IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]

  • Inconsistent Sample Preparation: Variability in your extraction or cleanup process can lead to differing amounts of matrix components in the final extracts.

    • Solution: Ensure your sample preparation protocol is well-defined and consistently executed for all samples, including standards and quality controls.

Question: I am observing a higher signal for this compound in my sample than in my neat standard of the same concentration. Why is this happening?

Answer: This phenomenon is known as ion enhancement, a less common but still significant matrix effect where components in the sample matrix improve the ionization efficiency of the analyte.[1][9][13]

Potential Causes and Solutions:

  • Matrix-Induced Changes in Ionization: Certain matrix components can alter the droplet formation or evaporation process in the electrospray source in a way that favors the ionization of your analyte.

    • Solution: The most effective way to account for ion enhancement is through the use of matrix-matched calibrants. Prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma, blank urine).[1] This ensures that your standards and samples experience the same matrix effects. The use of a stable isotope-labeled internal standard is also highly effective in correcting for ion enhancement.[10]

Frequently Asked Questions (FAQs)

What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][14] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and reproducibility of quantitative analyses.[3][9]

How can I determine if my this compound analysis is affected by matrix effects?

A common method is the post-extraction spike experiment.[15] In this procedure, you compare the peak area of this compound in a solution of pure solvent to the peak area of this compound spiked at the same concentration into a blank, extracted sample matrix. A significant difference in the peak areas indicates the presence of matrix effects.

What is the best sample preparation technique to minimize matrix effects for this compound?

There is no single "best" technique, as the optimal method depends on the specific biological matrix. However, more rigorous cleanup methods generally result in cleaner extracts and reduced matrix effects.[6] For complex matrices like plasma or tissue, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often superior to protein precipitation.[1][5] For instance, a published method for oleandrin in blood and liver involved a liquid-liquid extraction with ethyl acetate.[16] Another study on oleandrin in tissues used an acetonitrile extraction followed by a Florisil SPE cleanup.[7][8]

Why is a stable isotope-labeled (SIL) internal standard recommended?

A SIL internal standard is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[10][12] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects, recovery variations, and instrument fluctuations.[10][11]

Can I use a different cardiac glycoside as an internal standard?

While using a structural analog as an internal standard is possible if a SIL version is not available, it is not ideal.[11] The analog may have different retention times, extraction recoveries, and ionization efficiencies, meaning it may not accurately compensate for the matrix effects experienced by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of oleandrin, a closely related cardiac glycoside. This data provides insights into expected performance metrics when developing a method for this compound.

Table 1: Recovery and Matrix Effect Data for Oleandrin in Biological Matrices

MatrixSample PreparationAnalyte ConcentrationAverage Recovery (%)Matrix Effect (%)Reference
SerumMethylene Chloride LLE1 ng/g97Not Reported[7]
UrineMethylene Chloride LLE1 ng/g107Not Reported[7]
LiverAcetonitrile Extraction + Florisil SPE5 ng/g98Not Reported[7]
BloodEthyl Acetate LLENot Specified> 70.591.52 - 106.39[16]
LiverEthyl Acetate LLENot Specified> 70.591.52 - 106.39[16]
Rat PlasmaNot SpecifiedNot Specified> 8990 - 97

Table 2: Method Performance for Oleandrin Analysis

MatrixLinearity RangeLLOQIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Reference
Blood & LiverNot Specified1 ng/mL (blood), 2 ng/g (liver)< 10.71< 10.7198.42 - 111.63[16]
Rat Plasma0.078–5 mg/ml0.373 µg/ml< 13< 1391 - 108
HerbsNot Specified1.5–15 ng/g< 14< 19Not Reported[17]
UrineNot Specified0.025–1 ng/mL< 14< 19Not Reported[17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Oleandrin in Serum/Urine (Adapted from Tor et al., 2005)[7][8]

  • Sample Aliquoting: Pipette 1 g of serum or urine into a screw-capped glass tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Extraction: Add 5 mL of methylene chloride to the tube.

  • Mixing: Vortex the tube for 1 minute.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the organic (bottom) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Oleandrin in Liver Tissue (Adapted from Tor et al., 2005)[7][8]

  • Homogenization: Homogenize 10 g of liver tissue with 20 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Supernatant Collection: Collect the acetonitrile supernatant.

  • SPE Column Conditioning: Pre-wash a Florisil SPE cartridge with 5 mL of acetonitrile.

  • Sample Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Elution: Elute the analyte with an appropriate solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

Workflow_Sample_Preparation cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start 1. Start with Liquid Sample (e.g., Plasma, Urine) LLE_Add_IS 2. Add Internal Standard LLE_Start->LLE_Add_IS LLE_Add_Solvent 3. Add Immiscible Organic Solvent LLE_Add_IS->LLE_Add_Solvent LLE_Vortex 4. Vortex/Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge 5. Centrifuge to Separate Phases LLE_Vortex->LLE_Centrifuge LLE_Collect 6. Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Evaporate 7. Evaporate Solvent LLE_Collect->LLE_Evaporate LLE_Reconstitute 8. Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute SPE_Start 1. Start with Sample Extract (e.g., Tissue Homogenate) SPE_Condition 2. Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load 3. Load Sample SPE_Condition->SPE_Load SPE_Wash 4. Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute 5. Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate 6. Evaporate Eluate SPE_Elute->SPE_Evaporate SPE_Reconstitute 7. Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute

Caption: Comparative workflows for LLE and SPE sample preparation.

Troubleshooting_Workflow Start Start: Inaccurate or Irreproducible Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Action: Implement SIL-IS or Matrix-Matched Calibration Check_IS->Implement_IS No Check_SamplePrep Is Sample Preparation Sufficiently Robust? Check_IS->Check_SamplePrep Yes Implement_IS->Check_SamplePrep Improve_SamplePrep Action: Switch from PPT to LLE or SPE. Optimize SPE. Check_SamplePrep->Improve_SamplePrep No Check_Chroma Are there Co-eluting Matrix Peaks? Check_SamplePrep->Check_Chroma Yes Improve_SamplePrep->Check_Chroma Improve_Chroma Action: Modify LC Gradient, Mobile Phase, or Column Check_Chroma->Improve_Chroma Yes Final_Review Re-evaluate Method Performance Check_Chroma->Final_Review No Improve_Chroma->Final_Review

Caption: A logical workflow for troubleshooting matrix effects.

References

reducing background noise in oleandrigenin fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in oleandrigenin fluorescence assays.

Troubleshooting Guides

High background fluorescence can mask the specific signal from this compound, leading to inaccurate quantification and reduced assay sensitivity. The following guides address common sources of background noise and provide step-by-step solutions.

Issue 1: High Autofluorescence from Cells or Media

Autofluorescence is the natural fluorescence emitted by cellular components (e.g., NADH, riboflavin) and media components (e.g., phenol red, serum).[1] This intrinsic fluorescence can significantly contribute to background noise, particularly in the blue-green spectral region.[1]

Troubleshooting Steps:

  • Select Appropriate Assay Media:

    • Avoid using media containing phenol red, as it is a known source of fluorescence.[1]

    • Minimize the concentration of fetal bovine serum (FBS), as it contains fluorescent molecules.[1]

    • Consider using specialized low-fluorescence media, such as FluoroBrite™ DMEM, or performing final measurements in a clear buffered saline solution like PBS.[1]

  • Optimize Plate Reader Settings:

    • For adherent cells, use a bottom-reading plate reader to avoid measuring through the autofluorescent supernatant.[1]

    • If using a top-reading instrument, ensure the focal height is optimized for the cell monolayer to minimize signal from the medium.

  • Implement Blank Controls:

    • Always include wells with unstained cells (no this compound) to measure the baseline autofluorescence.

    • Subtract the average fluorescence intensity of the blank wells from the experimental wells.

  • Consider Red-Shifted Dyes (if applicable):

    • While this compound has its own intrinsic fluorescence, if you are using it in combination with other fluorescent probes, choose probes that emit in the red or far-red spectrum to avoid the region of highest cellular autofluorescence.[1]

Issue 2: Nonspecific Binding of this compound

This compound may bind nonspecifically to cellular components or the well plate, leading to a high background signal that is not related to its target interaction.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a concentration titration to determine the optimal concentration of this compound that provides a robust signal with minimal background. Excessive concentrations can lead to increased nonspecific binding.

  • Washing Steps:

    • After incubating the cells with this compound, perform thorough washing steps with a buffered saline solution (e.g., PBS) to remove any unbound compound. Typically, 2-3 washes are recommended.

  • Use of Blocking Agents:

    • For assays involving fixed and permeabilized cells where this compound might be used as a probe, consider using a blocking buffer (e.g., containing BSA or non-fat dry milk) to reduce nonspecific binding sites.

  • Plate Selection:

    • Use black-walled, clear-bottom microplates for fluorescence assays. The black walls reduce light scatter and crosstalk between wells, which can contribute to background noise.

Issue 3: Photobleaching and Phototoxicity

Prolonged exposure to excitation light can lead to photobleaching, the irreversible loss of fluorescence, and can also be toxic to live cells, which may alter their fluorescent properties.

Troubleshooting Steps:

  • Minimize Exposure Time:

    • Reduce the exposure time of the sample to the excitation light to the minimum required to obtain a good signal.

    • Use the instrument's fastest read settings.

  • Reduce Excitation Intensity:

    • Lower the intensity of the excitation light. While this may reduce the signal, it will also proportionally reduce photobleaching and phototoxicity, potentially improving the signal-to-noise ratio over time.

  • Use of Antifade Reagents:

    • For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the sample from photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are the known excitation and emission wavelengths for this compound?

Based on available data, this compound can be excited at 355 nm with a fluorescence emission peak at approximately 460 nm .[2] It is recommended to perform a spectral scan on your specific instrument to determine the optimal excitation and emission settings for your experimental conditions.

Q2: How can I distinguish between cellular autofluorescence and the this compound signal?

To differentiate between these signals, you should run parallel control experiments. Include a set of wells with untreated cells (no this compound) and measure their fluorescence using the same settings as your experimental samples. The signal from these untreated cells represents your background autofluorescence. This background value can then be subtracted from the signal of your this compound-treated cells.

Q3: What type of microplates are best for this compound fluorescence assays?

For cell-based fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates . The black walls minimize well-to-well crosstalk and reduce scattered light, while the clear bottom allows for bottom-reading measurements, which is advantageous for adherent cells.

Q4: Can the solvent used to dissolve this compound interfere with the assay?

Yes, the solvent can be a source of background noise. It is common to dissolve compounds like this compound in DMSO. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including your controls. Prepare a "vehicle control" with just the solvent at the same concentration used in your experimental wells to assess its contribution to the background signal.

Q5: What are the key controls to include in my this compound fluorescence assay?

A well-designed experiment should include the following controls:

  • Unstained Cells: To measure cellular autofluorescence.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to deliver this compound to measure any effect of the solvent on cell fluorescence.

  • Positive Control (if available): A compound known to elicit a fluorescent response under the same assay conditions.

  • Negative Control: A compound structurally similar to this compound but known to be non-fluorescent or not taken up by the cells.

Quantitative Data Summary

The following table summarizes key spectral properties relevant to this compound fluorescence assays.

Compound/ComponentExcitation Max (nm)Emission Max (nm)Notes
This compound ~355~460Intrinsic fluorescence.[2]
Common Cellular Autofluorescence
NADH~340~450A primary source of cellular autofluorescence.
Riboflavins~450~530Contributes to green autofluorescence.
Common Media Components
Phenol Red~423, ~560~600Can significantly increase background.[1]
Fetal Bovine Serum (FBS)BroadBroadContains various fluorescent biomolecules.[1]

Experimental Protocols

Protocol: Measuring Intracellular Accumulation of this compound

This protocol provides a general framework for measuring the intracellular accumulation of this compound in adherent cells using a fluorescence microplate reader.

Materials:

  • Adherent cells of interest

  • Cell culture medium (phenol red-free recommended)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with bottom-reading capabilities and filters for ~355 nm excitation and ~460 nm emission.

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in phenol red-free medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add the this compound dilutions and vehicle control to the respective wells. Include wells with untreated cells (medium only) as a measure of autofluorescence.

    • Incubate for the desired period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Washing:

    • Remove the treatment medium.

    • Gently wash the cells three times with 100 µL of PBS per well to remove any extracellular this compound.

  • Fluorescence Measurement:

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with bottom-read settings. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the unstained cells (autofluorescence) from all other readings.

    • Plot the background-corrected fluorescence intensity against the concentration of this compound.

Visualizations

Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow start High Background Signal Detected check_autofluorescence Check for Autofluorescence start->check_autofluorescence check_nonspecific Check for Nonspecific Binding start->check_nonspecific check_instrument Check Instrument Settings start->check_instrument media Use Phenol Red-Free Media & Minimize Serum check_autofluorescence->media Media/Cells Source? titrate Titrate this compound Concentration check_nonspecific->titrate Compound Source? exposure Minimize Excitation Exposure Time check_instrument->exposure Settings Issue? blank Subtract Blank (Unstained Cells) media->blank bottom_read Use Bottom-Reading Mode blank->bottom_read end_node Background Reduced bottom_read->end_node wash Optimize Washing Steps titrate->wash blocking Use Blocking Agents (if applicable) wash->blocking blocking->end_node intensity Reduce Excitation Light Intensity exposure->intensity filters Verify Correct Filters (Ex: ~355nm, Em: ~460nm) intensity->filters filters->end_node

Caption: Troubleshooting decision tree for high background noise.

Experimental Workflow for this compound Fluorescence Assay

AssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis seed_cells 1. Seed Cells in Black-Walled Plate prep_compounds 2. Prepare this compound Dilutions & Controls seed_cells->prep_compounds treat_cells 3. Treat Cells with This compound prep_compounds->treat_cells wash_cells 4. Wash to Remove Unbound Compound treat_cells->wash_cells read_plate 5. Read Fluorescence (Ex: ~355nm, Em: ~460nm) wash_cells->read_plate analyze_data 6. Subtract Background & Plot Data read_plate->analyze_data

Caption: General experimental workflow for measuring this compound fluorescence.

References

Technical Support Center: Oleandrigenin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleandrigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this potent cardiac glycoside.

Section 1: Synthesis Troubleshooting

This section addresses common issues that can arise during the chemical synthesis of this compound, from starting materials like DHEA or testosterone to the final product.

Frequently Asked Questions (Q&A)

Q1: I'm experiencing low yields and significant decomposition during the Lewis acid-mediated epoxide rearrangement to form the D-ring. What's going wrong?

A1: This is a critical and often challenging step. The intermediates in this reaction can be unstable in the presence of strong Lewis acids, leading to decomposition.[1]

  • Potential Cause: The Lewis acid (e.g., BF₃·Et₂O) in a solvent like DCM is too harsh for the substrate.

  • Troubleshooting Steps:

    • Change Solvent: Switch to a more Lewis basic solvent such as 1,4-dioxane or THF. These solvents can moderate the Lewis acid's activity and have been shown to significantly increase the yield of the desired rearranged product to as high as 95%.[1]

    • Optimize Reaction Time & Temperature: This rearrangement can be very fast. An optimized protocol using BF₃·Et₂O in dioxane requires only one minute at room temperature.[1] Over-exposure can lead to side products.

    • Investigate a Reductive Rearrangement: If the desired product is the C16 alcohol, consider a single-step rearrangement/reduction by including a reducing agent like triethylsilane. However, be aware that this may also require significant optimization of temperature, Lewis acid, and silane source.[1]

Q2: My attempts at Saegusa–Ito oxidation to install the enone on the D-ring are sluggish and low-yielding (<30%). How can I improve this?

A2: Direct oxidation of the silyl enol ether with palladium(II) acetate can indeed be inefficient, often resulting in a mixture of the desired enone and the starting ketone.[2]

  • Alternative Protocol: A more reliable, classic route involves a two-step process via phenylselenyl oxide elimination.

    • Treat the silyl enol ether in THF at a very low temperature (e.g., -105 °C) with phenylselenyl chloride.

    • Perform an oxidative elimination of the resulting intermediate. This method has been reported to yield the desired enone in 68% from the parent ketone.[2]

Q3: Stereoselectivity during the β14-hydroxylation is poor, giving me a difficult-to-separate mixture of diastereomers. How can I improve the β-selectivity?

A3: Achieving high β-selectivity during Mukaiyama hydration is crucial. While standard conditions with Co(acac)₂ and O₂ may only give a 1.5:1 mixture of β/α diastereomers, modifications can improve this ratio.[1]

  • Optimized Conditions: While investigating anaerobic conditions with a larger trapping agent improved selectivity (10:1 β/α), it resulted in a low product yield (37%) due to the formation of polar side products.[1] Therefore, the classical Mukaiyama hydration conditions are often selected as a balance between selectivity and yield, with careful chromatography required for separation.

Q4: The final butenolide formation step using singlet oxygen is giving me a low yield of this compound. What are the key parameters to control?

A4: The conversion of the C17 furan moiety to the butenolide is a multi-step process within a single pot, and its efficiency depends on careful control of each step.

  • Protocol: The process involves[1] singlet oxygen oxidation of the furan (e.g., using Rose Bengal as a sensitizer), followed by[3] a reductive rearrangement (e.g., with NaBH₄), and[4] an acidic workup (e.g., 20% H₂SO₄/MeOH).[1]

  • Common Issue: Incomplete conversion or side reactions can occur. A reported yield for this sequence is 51%, along with 10% of the already deprotected this compound.[1] Ensure the reaction is adequately cooled during the oxidation and reduction steps and that the acidic workup is not overly harsh to prevent degradation.

Section 2: Purification Troubleshooting

This section focuses on the challenges related to isolating and purifying this compound from both synthetic reaction mixtures and natural plant extracts.

Frequently Asked Questions (Q&A)

Q1: What is the main challenge when purifying this compound from Nerium oleander extracts?

A1: The primary challenge is the presence of numerous other structurally similar cardiac glycosides. Hot water extracts of Nerium oleander contain oleandrin (the glycoside precursor), as well as odoroside and neritaloside.[4][5] this compound is the aglycone (non-sugar) portion of oleandrin.[3][6][7]

  • Strategy: Purification requires robust chromatographic techniques capable of separating these closely related compounds. Methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential.[4][8]

Q2: this compound has very low water solubility. How does this affect purification?

A2: this compound is practically insoluble in water but soluble in solvents like methanol, ethanol, DMSO, and DMF.[3][9][10] This property dictates the choice of solvents for extraction and chromatography.

  • Extraction: Use organic solvents or aqueous-organic mixtures for extraction from plant material. Methanol, ethanol, and chloroform have been successfully used.[5][11]

  • Chromatography: For normal-phase chromatography (e.g., silica gel), non-polar solvent systems like hexanes/ethyl acetate are used.[1] For reverse-phase HPLC, mobile phases typically consist of acetonitrile and water (often with a formic acid modifier).

  • Handling: Be mindful of potential precipitation if transferring the compound into aqueous buffers without a co-solvent.

Q3: How can I effectively clean up a crude extract from a biological matrix (e.g., tissue, plasma) before final analysis or purification?

A3: Biological samples are complex and require a cleanup step to remove interfering substances. A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is highly effective.

  • Recommended Protocol:

    • For Tissues: Extract with a solvent like acetonitrile.

    • For Serum/Urine: Extract with a less polar solvent like methylene chloride.

    • SPE Cleanup: Pass the crude extract through a Florisil solid-phase extraction column to remove lipids and other interferences. This method has shown high recovery rates of 98% from liver tissue.[12]

Q4: What is the best analytical method to confirm the purity and identity of my final this compound product?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both the identification and quantification of this compound.[3][12][13]

  • Advantages:

    • High Sensitivity: Can achieve detection limits as low as 0.01 ng/mL in biological samples.[3]

    • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for precise detection in complex mixtures, distinguishing it from other cardiac glycosides.[3]

    • Structural Information: Provides accurate mass and fragmentation data to confirm the molecular structure.[4][14]

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from published literature to serve as a benchmark for your experiments.

Table 1: Yields of Key Reactions in a Representative this compound Synthesis

Reaction Step Reagents and Conditions Reported Yield Reference
Epoxide Rearrangement BF₃·OEt₂, dioxane, rt, 1 min 95% [1]
C16 Ketone Reduction NaBH₄, MeOH/THF (1:1), -20 °C 76% [1]
C16 Hydroxyl Acetylation Ac₂O, DMAP, Py, rt 85% [1]
Butenolide Formation (1) Rose Bengal, O₂, DIPEA; (2) NaBH₄; (3) H₂SO₄/MeOH 51% [1]
TBS Deprotection HF·Pyr, THF, rt 91% [1]

| Overall Synthesis | From advanced intermediate 8 (12 steps) | 3.1% | [1] |

Table 2: Analytical and Purification Parameters for this compound & Precursors

Parameter Method/Matrix Value Reference
Extraction Recovery
From Serum (fortified) LLE (Methylene Chloride) 97% (at 1 ppb) [12]
From Liver (fortified) Acetonitrile Extraction + Florisil SPE 98% (at 5 ppb) [12]
Analytical Detection
Limit of Detection (LOD) LC-MS/MS in biological samples 0.01 ng/mL [3]
Limit of Quantitation (LOQ) HPLC/MS/MS (for Oleandrin) 20 pg (injected) [15]
Physicochemical Properties
Water Solubility - Insoluble / <10 µg/mL [3]

| Melting Point | - | 250 °C |[3][9][10] |

Section 4: Key Experimental Protocols

These are detailed methodologies for critical steps in this compound synthesis and purification, adapted from the literature.

Protocol 1: Optimized Lewis Acid-Mediated Epoxide Rearrangement[1]

  • Dissolve the epoxide intermediate (e.g., compound 6 from Nagorny et al., 2022) in anhydrous 1,4-dioxane.

  • At room temperature, add BF₃·OEt₂ (10 mol %) to the solution.

  • Stir the reaction for exactly 1 minute.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product (e.g., compound 21 ) by flash column chromatography on silica gel.

Protocol 2: Butenolide Formation via Singlet Oxygen Oxidation[1]

  • In a suitable reaction vessel, dissolve the C17-furan intermediate (e.g., compound 22 ) along with Rose Bengal and DIPEA in dry DCM.

  • Cool the mixture to -78 °C and bubble O₂ through the solution while irradiating with a light source for approximately 16 hours, allowing the reaction to slowly warm to room temperature.

  • Cool the reaction mixture to 0 °C and add NaBH₄ in MeOH to perform the reductive rearrangement. Allow the reaction to warm to room temperature.

  • Quench the reaction and perform an acidic workup by adding a 20% H₂SO₄ solution in methanol. Stir at room temperature until conversion is complete (monitor by TLC).

  • Neutralize the reaction mixture and perform a standard aqueous workup and extraction.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to isolate the butenolide product.

Protocol 3: Extraction and Cleanup from Liver Tissue[12]

  • Homogenize the liver tissue sample.

  • Extract the homogenate with acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • Activate a Florisil solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Load the acetonitrile supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound/oleandrin fraction with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows and relationships relevant to this compound synthesis and purification.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Final Steps start1 DHEA or Testosterone A D-Ring Modification start1->A 3 steps B Vinyl Iodide Formation A->B C C17 Heterocycle Installation B->C D β14-OH Directed Epoxidation C->D E Epoxide Rearrangement D->E F Butenolide Formation E->F G Final Deprotection(s) F->G H This compound G->H

Caption: General workflow for the total synthesis of this compound.

G start Low Yield in Epoxide Rearrangement Step q1 Is significant decomposition or multiple side products observed? start->q1 ans1_yes YES q1->ans1_yes   ans1_no NO q1->ans1_no   sol1 Reaction conditions likely too harsh. 1. Switch from DCM to a Lewis basic solvent (1,4-Dioxane or THF). 2. Reduce reaction time (e.g., to 1 min). 3. Lower the reaction temperature. ans1_yes->sol1 sol2 Reaction may be incomplete or slow. 1. Check purity of Lewis acid. 2. Confirm stoichiometry. 3. Slightly increase reaction time and monitor carefully by TLC. ans1_no->sol2

Caption: Troubleshooting low yield in the epoxide rearrangement step.

G A Nerium oleander Plant Material (Leaves, Stems, etc.) B Drying and Grinding A->B C Solvent Extraction (e.g., Hot Water, Ethanol, Methanol) B->C D Crude Extract (Contains Oleandrin, this compound, Odoroside, Neritaloside, etc.) C->D E Chromatographic Separation (e.g., Column Chromatography, TLC, HPLC) D->E F Fraction Collection & Analysis (Monitor by TLC/LC-MS) E->F G Purified this compound F->G

Caption: Workflow for purification of this compound from natural sources.

G Oleandrin Oleandrin (Glycoside Precursor in Plant) This compound This compound (Aglycone / Active Metabolite) Oleandrin->this compound Metabolism (Hydrolysis) in Liver / Small Intestine or Acidic Conditions

Caption: Metabolic relationship between oleandrin and this compound.

References

Technical Support Center: Enhancing Oleandrigenin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction and production of oleandrigenin from its natural source, Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a cardiac glycoside aglycone found in all parts of the Nerium oleander plant.[1][2] It is the non-sugar component of the more abundant glycoside, oleandrin.[3][4] The highest concentrations of cardiac glycosides are typically found in the leaves.[1][2]

Q2: What are the main strategies to improve the yield of this compound?

A2: The primary strategies involve a two-step process:

  • Efficient extraction of oleandrin: This involves selecting the optimal plant material, drying method, and extraction solvent.

  • Effective hydrolysis of oleandrin: This step cleaves the sugar moiety from oleandrin to yield this compound. Both chemical and enzymatic hydrolysis methods can be employed.

Q3: How can I increase the oleandrin content in the plant material itself?

A3: Plant tissue culture techniques offer a promising approach to boost oleandrin production. Strategies include:

  • Elicitation: Using biotic or abiotic elicitors to stimulate the plant's defense mechanisms and secondary metabolite production.

  • Precursor feeding: Supplying the culture medium with biosynthetic precursors of cardiac glycosides.

  • Genetic engineering: Modifying the plant's genetic makeup to enhance the biosynthetic pathway leading to oleandrin.

Q4: What is the biosynthetic precursor of this compound?

A4: The biosynthesis of cardenolides, including this compound, begins with cholesterol or other phytosterols.[5][6][7] These are converted to pregnenolone, which serves as a key precursor for the elaboration of the cardenolide steroid core.[5][6]

Troubleshooting Guides

Extraction Issues

Q: My oleandrin extract yield is low. What are the possible causes and solutions?

A: Low extraction yield can be attributed to several factors:

  • Plant Material:

    • Incorrect Plant Part: Ensure you are using the leaves, which generally have the highest concentration of oleandrin.[1][2]

    • Harvest Time: The concentration of secondary metabolites can vary with the plant's age and season. Experiment with harvesting at different times.

    • Drying Method: Improper drying can lead to enzymatic degradation of glycosides. Oven drying at a controlled temperature (e.g., 40-50°C) is recommended to inactivate degradative enzymes.[8]

  • Extraction Solvent:

    • Polarity: Oleandrin is a moderately polar compound. The choice of solvent significantly impacts extraction efficiency. Methanol and ethanol are commonly used and have shown good results.[8] A mixture of methanol and acetonitrile has also been reported to have high extraction efficiency.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A common ratio is 10:1 (v/w) solvent to dry plant material.

  • Extraction Technique:

    • Insufficient Extraction Time: Ensure the extraction period is long enough for the solvent to penetrate the plant tissue thoroughly.

    • Particle Size: Grinding the dried plant material into a fine powder increases the surface area for extraction.[8]

Hydrolysis Issues

Q: The hydrolysis of my oleandrin extract to this compound is incomplete. How can I improve this?

A: Incomplete hydrolysis can be addressed by optimizing the reaction conditions:

  • Acid Hydrolysis:

    • Acid Concentration: Using a mineral acid that is too dilute may not be effective. A common method involves boiling in 0.05 N mineral acid in 50% aqueous methanol.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Boiling for at least 30 minutes is a general guideline.

    • Co-extractives: Impurities in the crude extract can interfere with the hydrolysis. A preliminary purification of the oleandrin extract may be necessary.

  • Enzymatic Hydrolysis:

    • Enzyme Activity: Ensure the enzyme (e.g., β-glucosidase) is active and used under its optimal pH and temperature conditions.[9]

    • Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete conversion.

    • Inhibitors: The crude extract may contain compounds that inhibit the enzyme. Partial purification of the extract before enzymatic hydrolysis can mitigate this.

Q: I am observing degradation of this compound after hydrolysis. What can I do?

A: this compound can be sensitive to harsh conditions.

  • Acid Hydrolysis: Prolonged exposure to strong acids and high temperatures can lead to the degradation of the aglycone. Monitor the reaction progress and stop it once the conversion of oleandrin is complete. Neutralize the reaction mixture promptly after hydrolysis.

  • Work-up Procedure: After hydrolysis, proceed with the extraction and purification of this compound without delay to minimize degradation.

Quantitative Data

Table 1: Oleandrin Content in Different Parts of Nerium oleander

Plant PartOleandrin Concentration (mg/g dry weight)
Roots0.34 - 0.64
Leaves0.18 - 0.31
Stems0.12 - 0.23

Data adapted from Ayouaz et al., 2023.

Table 2: Comparison of Extraction Methods for Nerium oleander Leaves

Extraction MethodExtraction Yield (% w/w)
Infusion (Aqueous)43.1
Decoction (Aqueous)22.6
Methanol (Sequential)Not specified, but showed good efficiency
Acetone (Sequential)Higher than animal feed, but specific value not provided
Hexane (Sequential)~2.1

Data adapted from Kgosana, 2019.[10] Note: The yields represent the total extract and not specifically oleandrin or this compound.

Experimental Protocols

Protocol 1: Extraction of Oleandrin from Nerium oleander Leaves
  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Nerium oleander.

    • Wash the leaves thoroughly with water to remove any dirt.

    • Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered leaf material.

    • Suspend the powder in methanol or ethanol at a 1:10 (w/v) ratio in a flask.

    • Perform the extraction using a Soxhlet apparatus or by maceration with continuous stirring for 24-48 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid Hydrolysis of Oleandrin to this compound
  • Hydrolysis Reaction:

    • Dissolve the crude oleandrin extract in a 50% aqueous methanol solution.

    • Add a mineral acid (e.g., HCl) to a final concentration of 0.05 N.

    • Heat the mixture to boiling under reflux for 30-60 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the oleandrin spot and the appearance of the this compound spot.

  • Extraction of this compound:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

    • Extract the aqueous methanolic solution with a non-polar organic solvent such as chloroform or ethyl acetate. The this compound will partition into the organic phase.

    • Separate the organic layer and wash it with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound
  • Column Chromatography:

    • Pack a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification plant_material Nerium oleander Leaves drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction crude_oleandrin Crude Oleandrin Extract extraction->crude_oleandrin acid_hydrolysis Acid Hydrolysis (0.05 N HCl, boiling) crude_oleandrin->acid_hydrolysis neutralization Neutralization acid_hydrolysis->neutralization solvent_extraction Solvent Extraction (Chloroform) neutralization->solvent_extraction crude_this compound Crude this compound solvent_extraction->crude_this compound column_chromatography Column Chromatography crude_this compound->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: Experimental workflow for this compound production.

biosynthesis_pathway enzyme enzyme cholesterol Cholesterol / Phytosterols pregnenolone Pregnenolone cholesterol->pregnenolone e1 progesterone Progesterone pregnenolone->progesterone e2, e3 pregnanedione 5β-Pregnane-3,20-dione progesterone->pregnanedione e4 intermediate1 Cardenolide Intermediate pregnanedione->intermediate1 e5 This compound This compound intermediate1->this compound Further Modifications e1 CYP87A enzymes e2 3β-HSD e3 KSI e4 P5βR e5 Multiple Enzymatic Steps (Hydroxylations, etc.)

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Addressing Oleandrigenin Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oleandrigenin cross-reactivity in immunoassays.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving the measurement of analytes in the presence of this compound.

Problem 1: Falsely elevated analyte concentrations in a digoxin immunoassay.

Q: My digoxin immunoassay is showing unexpectedly high results in samples that may be contaminated with oleander extracts. How can I confirm if this is due to cross-reactivity with this compound?

A: this compound and its parent compound, oleandrin, are structurally similar to digoxin and are known to cross-react with antibodies used in many digoxin immunoassays, leading to falsely elevated results.[1][2][3][4] To troubleshoot this issue, consider the following steps:

  • Assay Method Comparison: Different immunoassay platforms exhibit varying degrees of cross-reactivity with this compound. For instance, Fluorescence Polarization Immunoassays (FPIA) are generally more susceptible to interference from oleandrin and this compound than chemiluminescent immunoassays (CLIA).[1][3] Comparing results from different assay types can help identify the issue. Assays with monoclonal antibodies may show less cross-reactivity.[1]

  • Sample Dilution and Spiking: Analyze serial dilutions of your sample. If a non-specific interaction like cross-reactivity is occurring, the results may not be linear upon dilution. Additionally, you can spike a known concentration of your analyte into a sample with suspected this compound contamination and a control sample. A lower than expected recovery in the suspect sample could indicate interference.

  • Literature Review for Your Specific Assay: Consult the manufacturer's documentation for your specific digoxin immunoassay kit for any information on cross-reactivity with cardiac glycosides like oleandrin and this compound.

Problem 2: Inconsistent or unexpected results in the presence of this compound.

Q: I am observing both falsely high and falsely low results for digoxin in samples containing oleander extract. What could be causing this bidirectional interference?

A: Bidirectional (positive and negative) interference has been reported, particularly with certain competitive immunoassay formats like the LOCI digoxin assay.[4] The nature of the interference can depend on the concentration of both the primary analyte (digoxin) and the interfering substance (this compound/oleandrin).[4]

  • Low concentrations of the interfering substance may lead to a negative interference (falsely lower results).[4]

  • High concentrations of the interfering substance can cause a positive interference (falsely elevated results).[4]

This phenomenon is complex and can be influenced by the specific antibody and assay architecture.[4]

Troubleshooting Workflow for Immunoassay Interference

G start Start: Unexpected Immunoassay Result check_assay Is the assay known for This compound cross-reactivity? start->check_assay compare_assays Run sample on an alternative immunoassay platform (e.g., CLIA) check_assay->compare_assays Yes dilution Perform serial dilutions check_assay->dilution Unsure results Analyze results compare_assays->results spike Spike and recovery experiment dilution->spike pretreatment Implement sample pre-treatment (e.g., ultrafiltration) spike->pretreatment pretreatment->results end Conclusion: Cross-reactivity confirmed/refuted results->end

Caption: A flowchart for troubleshooting unexpected immunoassay results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound cross-reactivity in immunoassays.

Q1: What is this compound and why does it interfere with immunoassays?

A: this compound is a toxic cardiac glycoside found in the oleander plant (Nerium oleander).[5] It is the aglycone (non-sugar portion) of oleandrin.[5] Due to its structural similarity to other cardiac glycosides like digoxin and digitoxin, antibodies used in immunoassays for these drugs can bind to this compound, leading to inaccurate measurements.[1][3][5]

Q2: Which types of immunoassays are most affected by this compound cross-reactivity?

A: The degree of cross-reactivity varies significantly between different immunoassay platforms.

  • High Cross-Reactivity: Fluorescence Polarization Immunoassays (FPIA) have been shown to have high cross-reactivity with oleandrin and this compound.[1][3]

  • Moderate Cross-Reactivity: Microparticle Enzyme Immunoassays (MEIA) and some turbidimetric assays have also demonstrated significant cross-reactivity.[3]

  • Minimal Cross-Reactivity: Chemiluminescent Immunoassays (CLIA) have been developed that show minimal cross-reactivity and are recommended for monitoring digoxin in the presence of oleander-containing substances.[1][3]

Q3: How can I minimize or eliminate this compound interference in my experiments?

A: Several strategies can be employed to mitigate the effects of this compound cross-reactivity:

  • Select a Specific Assay: Whenever possible, use an immunoassay that has been validated to have low or no cross-reactivity with this compound. Chemiluminescent assays are often a good choice.[1][3]

  • Sample Pre-treatment: Since oleandrin and other digoxin-like immunoreactive substances (DLIS) can be protein-bound, pre-treating your sample to remove proteins can reduce interference.[6][7] Ultrafiltration is a common and effective method for this purpose.[6][7]

  • Develop a More Specific Antibody: For long-term projects or the development of new assays, generating monoclonal antibodies with high specificity for your target analyte and minimal affinity for this compound is a viable, though resource-intensive, solution.[8][9][10]

Q4: Is there a way to quantify the amount of this compound in a sample using a digoxin immunoassay?

A: While not ideal for precise quantification, some studies have taken advantage of the high cross-reactivity of certain assays, like the FPIA for digitoxin, to rapidly detect oleander poisoning.[11] A linear response between apparent digitoxin concentration and oleandrin concentration has been observed, allowing for an estimation of the severity of exposure.[11] However, for accurate quantification of this compound, chromatographic methods such as LC-MS/MS are recommended.

Q5: What is the mechanism of action of this compound that makes it a concern in drug development?

A: this compound, like other cardiac glycosides, is a potent inhibitor of the Na,K-ATPase (sodium-potassium pump) enzyme.[12] This inhibition leads to an increase in intracellular calcium, which can have therapeutic effects on the heart but is also the basis for its toxicity.

Na,K-ATPase Inhibition Pathway

G This compound This compound Inhibition Inhibition This compound->Inhibition NaK_ATPase Na,K-ATPase IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Inhibition->NaK_ATPase NaCa_Exchanger Na+/Ca2+ Exchanger IntraNa->NaCa_Exchanger IntraCa ↑ Intracellular Ca2+ NaCa_Exchanger->IntraCa Cardiac_Effects Cardiac Effects (Therapeutic/Toxic) IntraCa->Cardiac_Effects

Caption: The inhibitory effect of this compound on the Na,K-ATPase pump.

Data Presentation

Table 1: Cross-Reactivity of Oleandrin and this compound in Various Digoxin Immunoassays

Immunoassay PlatformInterfering SubstanceConcentration of InterferentApparent Digoxin ConcentrationReference
Fluorescence Polarization Immunoassay (FPIA)Oleandrin50 µg/mL535.7 ng/mL (digitoxin equivalent)[1]
Chemiluminescent Assay (CLIA)Oleandrin50 µg/mL10.3 ng/mL (digitoxin equivalent)[1]
Fluorescence Polarization Immunoassay (FPIA)Oleander Extract (5.0 µL/mL serum)N/A2.36 ng/mL[3]
Microparticle Enzyme Immunoassay (MEIA)Oleander Extract (5.0 µL/mL serum)N/A0.32 ng/mL[3]
Beckman Digoxin AssayOleander Extract (5.0 µL/mL serum)N/A0.93 ng/mL[3]
Turbidimetric AssayOleander Extract (5.0 µL/mL serum)N/A0.82 ng/mL[3]
ACS:180Oleandrin100 µmol/L0 nmol/L[12]
StratusOleandrin100 µmol/L0.83 nmol/L[12]
Radioimmunoassay (RIA)Oleandrin100 µmol/L2.24 nmol/L[12]
On-LineOleandrin100 µmol/L2.37 nmol/L[12]
TDxOleandrin100 µmol/L5.34 nmol/L[12]
ACS:180This compound100 µmol/L0 nmol/L[12]
StratusThis compound100 µmol/L0.52 nmol/L[12]
Radioimmunoassay (RIA)This compound100 µmol/L0.77 nmol/L[12]
On-LineThis compound100 µmol/L4.94 nmol/L[12]
TDxThis compound100 µmol/L1.40 nmol/L[12]

Experimental Protocols

Protocol 1: General Procedure for Sample Pre-treatment by Ultrafiltration

This protocol describes a general method for removing protein-bound interfering substances, such as this compound, from serum samples prior to immunoassay analysis.[6][7]

  • Sample Preparation: Obtain serum samples according to standard laboratory procedures.

  • Ultrafiltration Device: Select a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that will retain proteins and other large molecules while allowing smaller molecules like digoxin and this compound to pass through into the ultrafiltrate. A 10,000 Da MWCO is often suitable.[13]

  • Centrifugation:

    • Pipette the serum sample into the sample reservoir of the ultrafiltration device.

    • Cap the device and place it in a compatible centrifuge.

    • Centrifuge the device according to the manufacturer's instructions (e.g., 1500 x g for 30 minutes).[4]

  • Ultrafiltrate Collection: After centrifugation, carefully remove the device from the centrifuge. The protein-free ultrafiltrate containing the free analyte and any unbound interfering substances will be in the collection tube.

  • Immunoassay: Use the collected ultrafiltrate as the sample in your immunoassay, following the assay manufacturer's protocol.

Ultrafiltration Workflow

G start Start: Serum Sample add_to_device Add sample to ultrafiltration device start->add_to_device centrifuge Centrifuge add_to_device->centrifuge separation Separation of ultrafiltrate and retentate centrifuge->separation collect Collect ultrafiltrate separation->collect immunoassay Perform immunoassay on ultrafiltrate collect->immunoassay end End: Result with reduced interference immunoassay->end

Caption: A simplified workflow for sample pre-treatment using ultrafiltration.

Protocol 2: General Competitive Immunoassay Principle

This protocol outlines the basic steps of a competitive immunoassay, which is a common format for measuring small molecules like digoxin.

  • Antibody Coating: A specific antibody against the target analyte is immobilized onto a solid phase (e.g., microplate well).

  • Competition: The sample containing the unknown amount of analyte is added to the antibody-coated surface along with a fixed amount of labeled analyte (e.g., enzyme-conjugated). The unlabeled analyte from the sample and the labeled analyte compete for binding to the limited number of antibody binding sites.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Washing: The unbound analyte (both labeled and unlabeled) is washed away.

  • Signal Detection: A substrate is added that reacts with the enzyme on the labeled analyte to produce a detectable signal (e.g., color change, light emission).

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of the analyte in the original sample. A standard curve is generated using known concentrations of the analyte to determine the concentration in the unknown samples.

In the case of this compound cross-reactivity, this compound in the sample also competes with the labeled analyte for antibody binding, leading to a reduced signal and an overestimation of the actual analyte concentration.

References

Technical Support Center: Oleandrigenin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrigenin and its parent compound, oleandrin, in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the experimental setup for in vivo studies involving this compound.

Q1: this compound/Oleandrin has poor water solubility. What vehicle should I use for administration?

A1: Oleandrin, the parent glycoside of this compound, is a highly lipid-soluble compound, which dictates that this compound is also poorly soluble in aqueous solutions.[1][2] The choice of vehicle is critical and depends on the route of administration.

  • For Oral (P.O.) Administration:

    • Suspensions: For initial studies, suspending the compound in an aqueous vehicle with a suspending agent is common. A solution of 0.5% carboxymethylcellulose (CMC) in water is a standard choice.

    • Solutions/Co-solvents: If a solution is required, a mixture of solvents is necessary. A common approach for poorly soluble compounds is a formulation containing DMSO, PEG400, and saline. Troubleshooting: Always perform a small-scale solubility test first. Start with a small amount of DMSO to dissolve the compound, then slowly add PEG400 and finally the aqueous component. Observe for precipitation. If the compound crashes out, the concentration is too high for that vehicle system.

    • Oil-based Vehicles: Corn oil or sesame oil can be used, but exercise caution to prevent aspiration pneumonia.[3]

  • For Intravenous (I.V.) Administration:

    • Co-solvent Systems: A vehicle system is almost always required. A typical formulation might be 5-10% DMSO, 30-40% PEG400, and the remainder saline or 5% dextrose in water (D5W).

    • Troubleshooting: The final solution must be clear and free of particulates.[3] Administer slowly and monitor the animal for any immediate adverse reactions, as some vehicles can cause hemolysis or irritation. The final concentration of organic solvents should be kept to a minimum.

  • For Intraperitoneal (I.P.) Administration:

    • Similar co-solvent systems as for I.V. administration can be used. However, be aware that some vehicles can cause peritoneal irritation. A control group receiving the vehicle alone is essential to differentiate vehicle effects from compound toxicity.[3]

Q2: What is the relationship between oleandrin and this compound in animal studies?

A2: Oleandrin is the parent cardiac glycoside which, after administration, is metabolized in the body to its active aglycone, this compound.[4][5] When you administer oleandrin, the resulting pharmacokinetic and pharmacodynamic effects are largely due to the in vivo conversion to this compound. For example, 5 minutes after I.V. injection of oleandrin in mice, 28% of the dose was already present in the liver as this compound.[1][4] Therefore, pharmacokinetic studies of oleandrin are inherently studies of a pro-drug for this compound.

Q3: What are the typical dosages and expected bioavailability for different administration routes?

A3: Dosages are species-dependent and have a narrow therapeutic window.[1] Bioavailability can vary significantly based on the formulation and animal species.

  • In Mice:

    • Oral (P.O.) administration of oleandrin has shown rapid absorption, with Cmax reached in as little as 10-20 minutes.[5][6]

    • Oral bioavailability has been reported to be approximately 30% in one study and 61.6% in another that used a hydroalcoholic extract, suggesting formulation can significantly impact absorption.[4][5][6]

  • In Rats:

    • Oral (P.O.) administration of oleandrin at 5 mg/kg resulted in a low oral bioavailability of 7.0%.

Troubleshooting: Due to the high variability in bioavailability and potential for toxicity, it is crucial to conduct a dose-ranging study for your specific animal model and formulation. Start with low doses and carefully observe for signs of toxicity.

Q4: What are the signs of toxicity I should monitor for in my animals?

A4: The primary toxicity of this compound is cardiotoxicity, stemming from its inhibition of the Na+/K+-ATPase pump.[7][8]

  • Acute Signs: Lethargy, irregular heartbeat, and difficulty breathing are critical signs. At lethal doses, progressive changes in myocardial electrical activity can lead to cardiac arrest.[9]

  • Sub-chronic Signs: In longer-term studies, monitor for weight loss or reduced body weight gain, which can indicate a metabolic issue.[9]

  • Lethal Dose: The lethal dose can vary, with one report citing 0.5 mg/kg for animals, while studies using crude extracts show much higher tolerances.[7][10]

Troubleshooting: Always include a control group receiving only the vehicle. Monitor animals closely, especially within the first 4 hours post-administration when peak plasma concentrations are often reached. If signs of severe toxicity are observed, the study protocol should include humane endpoints.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from various animal studies. Note that most studies administer the parent compound, oleandrin.

Table 1: Pharmacokinetic Parameters of Oleandrin in Mice

ParameterRouteDoseCmaxTmaxT½ (half-life)Bioavailability (%)Reference
Study A I.V.40 µg/kg--0.4 ± 0.1 h-[4][5]
P.O.80 µg/kg-20 min2.3 ± 0.5 h~30%[4][5]
Study B I.V.342 µg/kg----[6][11]
P.O.1710 µg/kg-10 min-61.6%[6][11][12]

*Administered as a hydroalcoholic extract of Nerium oleander.

Table 2: Pharmacokinetic Parameters of Oleandrin in Rats

ParameterRouteDoseT½ (half-life)Bioavailability (%)Reference
Study C I.V.1 mg/kg--
P.O.5 mg/kg-7.0%

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Oleandrin in Rats

This protocol is adapted from a study determining the pharmacokinetics of oleandrin in rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Groups:

    • Group 1: Intravenous (I.V.) administration (1 mg/kg).

    • Group 2: Oral gavage (P.O.) administration (5 mg/kg).

  • Dose Preparation: Prepare the dosing solution/suspension in a suitable vehicle (e.g., PEG400/Saline).

  • Administration: Administer the prepared dose to each rat according to its assigned group.

  • Blood Sampling:

    • Collect approximately 0.4 mL of blood from the tail vein at predefined time points: 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 13,000 rpm for 10 min) to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of oleandrin and its metabolite this compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as AUC, Cmax, Tmax, half-life, and oral bioavailability.[10]

Protocol 2: Acute Oral Toxicity (LD50 Estimation) in Mice

This protocol is based on a methodology for evaluating the acute toxicity of a Nerium oleander extract.[7]

  • Animal Model: BALB/c mice.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dose Groups:

    • Prepare graduated doses of this compound reconstituted in a suitable vehicle (e.g., 0.5% CMC in saline).

    • Include a control group that receives only the vehicle.

  • Administration: Administer a single dose to each mouse via oral gavage.

  • Observation:

    • Observe the animals continuously for the first 4 hours and then periodically for up to 14 days.

    • Record all signs of toxicity, including changes in behavior, breathing, and physical appearance.

    • Record any mortalities.

  • Data Analysis: Calculate the median lethal dose (LD50) using appropriate statistical methods (e.g., Probit analysis).

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to this compound research.

vehicle_selection_workflow start Start: Need to Administer This compound route Select Administration Route start->route po Oral (P.O.) route->po Oral iv_ip IV or IP route->iv_ip Parenteral po_type Is a True Solution Required? po->po_type iv_ip_sol Use Sterile, Filtered Co-solvent System (e.g., DMSO/PEG/D5W) iv_ip->iv_ip_sol suspension Use Aqueous Suspension (e.g., 0.5% CMC) po_type->suspension No solution Use Co-solvent System (e.g., DMSO/PEG/Saline) po_type->solution Yes validate Perform Small-Scale Solubility & Stability Test suspension->validate solution->validate iv_ip_sol->validate end Proceed with Dosing validate->end

Caption: Decision workflow for selecting an appropriate vehicle.

pk_study_workflow prep 1. Dose Preparation (this compound in Vehicle) grouping 2. Animal Grouping (e.g., IV vs. Oral) prep->grouping admin 3. Dose Administration grouping->admin sampling 4. Timed Blood Sampling admin->sampling processing 5. Plasma Processing (Centrifugation) sampling->processing analysis 6. LC-MS/MS Analysis processing->analysis pk_calc 7. Pharmacokinetic Parameter Calculation analysis->pk_calc report 8. Data Reporting pk_calc->report

Caption: Experimental workflow for a typical pharmacokinetic study.

cardiotoxicity_pathway cluster_membrane Cardiomyocyte Cell Membrane cluster_ions Ion Concentration Changes pump Na+/K+-ATPase Pump na_in Intracellular Na+ Increases pump->na_in Leads to exchanger Na+/Ca2+ Exchanger (NCX) ca_in Intracellular Ca2+ Increases exchanger->ca_in Reduces Ca2+ Efflux This compound This compound This compound->pump Inhibits na_in->exchanger Reduces Gradient for effect Increased Contractility & Cardiotoxicity ca_in->effect

Caption: Simplified signaling pathway of this compound-induced cardiotoxicity.

References

Technical Support Center: Enhancing Oleandrigenin Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of oleandrigenin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for quantifying this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological matrices.[1] This technique combines the high separation efficiency of liquid chromatography with the precise detection and structural identification capabilities of tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity.[1]

Q2: Can I use a digoxin immunoassay to detect this compound?

A2: While some digoxin immunoassays show cross-reactivity with oleandrin and its aglycone, this compound, this approach is generally not recommended for quantitative analysis.[2][3] The degree of cross-reactivity can vary significantly between different immunoassay kits and platforms, potentially leading to inaccurate results.[2][4] For instance, some assays may show significant apparent digoxin concentrations in the presence of this compound, while others show minimal to no cross-reactivity.[2][3] Therefore, immunoassays are best used for preliminary screening, with positive results requiring confirmation by a more specific method like LC-MS/MS.[5]

Q3: What are the main challenges in achieving high sensitivity for this compound detection?

A3: The primary challenges include:

  • Low physiological concentrations: this compound, a metabolite of oleandrin, may be present at very low levels in biological samples.[1]

  • Matrix effects: Components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[6][7]

  • Sample stability: The stability of this compound in biological matrices during collection, storage, and processing is crucial for accurate quantification.[5]

  • Extraction efficiency: Inefficient extraction from the complex biological matrix can lead to low recovery and underestimation of the true concentration.

Troubleshooting Guide

Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Inefficient Sample Extraction - Optimize Extraction Method: For plasma or serum, consider liquid-liquid extraction (LLE) with solvents like ethyl acetate or methylene chloride.[8][9] For more complex matrices like tissue homogenates, a solid-phase extraction (SPE) cleanup step may be necessary.[9] Oasis HLB or Florisil SPE cartridges have been used effectively for cardiac glycosides.[10] - Adjust pH: Ensure the pH of the sample is optimized for the extraction of this compound.
Ion Suppression (Matrix Effects) - Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components.[7] - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[7] - Evaluate Different Ionization Sources: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) could be less susceptible to matrix effects for certain compounds.
Suboptimal MS/MS Parameters - Optimize MRM Transitions: Ensure that the precursor and product ion masses for this compound are correctly selected and that the collision energy is optimized for maximum signal intensity. For this compound, a precursor ion of m/z 433 has been reported.[11] - Tune Ion Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound.
Analyte Degradation - Assess Stability: Perform freeze-thaw and bench-top stability tests on spiked samples to check for degradation. Oleandrin has been shown to be stable in serum for up to seven days in serum separator tubes.[5] - Control Storage Conditions: Store samples at -20°C or lower until analysis.
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variable Extraction Recovery - Standardize Extraction Procedure: Ensure consistent volumes, mixing times, and temperatures for all samples. - Use an Internal Standard: Add a suitable internal standard early in the sample preparation process to account for variability in extraction. Ouabain has been used as an internal standard for oleandrin analysis.[11]
Inconsistent Matrix Effects - Assess Matrix Effects Across Different Lots: Prepare spiked samples using biological matrices from at least six different sources to evaluate the variability of matrix effects.[7] - Implement a Robust Cleanup: A more rigorous sample cleanup, such as a two-step LLE-SPE procedure, may be needed to remove variable interferences.
LC System Carryover - Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to prevent carryover between injections. - Inject Blanks: Run blank injections after high-concentration samples to confirm the absence of carryover.

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the detection of oleandrin and related cardiac glycosides. Data for this compound is included where available.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Biological Matrices

AnalyteMatrixMethodLODLOQReference
OleandrinHuman PlasmaLC-MS/MS-1 ng/mL[11]
OleandrinRat PlasmaUPLC-MS/MS0.15 ng/mL0.5 ng/mL
AdynerinRat PlasmaUPLC-MS/MS0.15 ng/mL0.5 ng/mL
OleandrinBloodLC-MS/MS-1 ng/mL[8]
OleandrinLiverLC-MS/MS-2 ng/g[8]
Cardiac GlycosidesHuman UrineLC-MS/MS-0.025–1 ng/mL[8][10]

Table 2: Recovery Rates in Different Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
OleandrinSerumMethylene Chloride LLE97[9]
OleandrinUrineMethylene Chloride LLE107[9]
OleandrinLiverAcetonitrile Extraction + Florisil SPE98[9][12]
OleandrinBloodEthyl Acetate LLE>70.5[8]
OleandrinRat PlasmaProtein Precipitation>89
AdynerinRat PlasmaProtein Precipitation>86

Experimental Protocols

Detailed Methodology for this compound Quantification in Plasma by LC-MS/MS

This protocol is a synthesized example based on common practices for cardiac glycoside analysis.[8][11]

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or a methanol:acetonitrile 1:9 v/v mixture) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar cardiac glycoside like ouabain).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]

  • MRM Transition for this compound: Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 433 → 373).[11]

  • Data Analysis: Quantify by integrating the peak area of the this compound MRM transition and comparing it to the calibration curve constructed from standards prepared in a blank matrix.

Visualizations

Signaling Pathway of this compound

This compound, like other cardiac glycosides, primarily exerts its effects by inhibiting the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events.

Oleandrigenin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in Increased Intracellular Ca2+ NCX->Ca_in Decreased Ca2+ Efflux This compound This compound This compound->NaK_ATPase Inhibition Na_in->NCX Reduces Driving Force Signaling_Cascades Downstream Signaling (e.g., Src, MAPK/ERK, PI3K/Akt) Ca_in->Signaling_Cascades Activates Cellular_Effects Cellular Effects (e.g., Apoptosis, Autophagy) Signaling_Cascades->Cellular_Effects Induces

Caption: this compound inhibits Na+/K+-ATPase, altering ion gradients and activating signaling pathways.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the quantification of this compound from a plasma sample.

Oleandrigenin_Workflow start Plasma Sample Collection is_add Add Internal Standard start->is_add prep Sample Preparation (Protein Precipitation) centrifuge Centrifugation prep->centrifuge is_add->prep evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis quant Data Processing & Quantification analysis->quant

Caption: A typical workflow for this compound quantification from plasma using LC-MS/MS.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Oleandrigenin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two cardiac glycosides, oleandrigenin and digoxin. Both compounds, traditionally used in the management of cardiac conditions, have garnered significant interest for their potential as anticancer agents. This document synthesizes experimental data to objectively evaluate their performance, details the methodologies of key experiments, and visualizes the complex signaling pathways involved in their mechanisms of action.

At a Glance: Key Anticancer Properties

FeatureThis compoundDigoxin
Primary Mechanism Inhibition of Na+/K+-ATPase, induction of apoptosis, cell cycle arrest.[1]Inhibition of Na+/K+-ATPase, induction of apoptosis, cell cycle arrest.[2][3]
Apoptosis Induction Induces apoptosis through both intrinsic and extrinsic pathways, involving caspase activation and regulation of Bcl-2 family proteins.[4][5][6][7]Triggers apoptosis via caspase activation and modulation of the Bax/Bcl-2 ratio.[8]
Cell Cycle Arrest Primarily causes G2/M phase arrest in several cancer cell lines.[4][9]Induces cell cycle arrest at G0/G1 or G2/M phase, depending on the cancer cell type.[2][10][11]
Affected Signaling Pathways PI3K/Akt/NF-κB, ERK, Wnt/β-catenin.[5]PI3K/Akt/mTOR, Src/MAPK, NF-κB.[2][12]
Additional Effects Induces immunogenic cell death (ICD), suppresses DNA damage repair by inhibiting Rad51.[4][13]Can induce immunogenic cell death (ICD) and inhibit DNA double-strand break repair.[12][14]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and digoxin in various cancer cell lines as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Cancer Cell LineCompoundIC50 ValueReference
MDA-MB-231 (Breast Cancer)Oleandrin72 nM[15]
MCF7 (Breast Cancer)Oleandrin14.5 nM[16]
A549 (Non-Small Cell Lung Cancer)Digoxin0.10 µM[12]
H1299 (Non-Small Cell Lung Cancer)Digoxin0.12 µM[12]
K-562 (Leukemia)Digoxin6.4 nM[17]
TK-10 (Renal Adenocarcinoma)Digitoxin3-33 nM[17][18]
SKOV-3 (Ovarian Cancer)Digoxin0.25 µM[19]
SKOV-3 (Ovarian Cancer)Digitoxin0.40 µM[19]

Delving into the Mechanisms: Signaling Pathways

Both this compound and digoxin exert their anticancer effects by modulating a complex network of intracellular signaling pathways. The primary target for both is the Na+/K+-ATPase pump, the inhibition of which leads to a cascade of downstream events culminating in cell death.

This compound's Mechanism of Action

This compound's inhibition of the Na+/K+-ATPase pump disrupts cellular ion homeostasis, leading to the activation of multiple signaling cascades that promote apoptosis and inhibit proliferation.

Oleandrigenin_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Inhibits NFkB NF-κB Inhibition This compound->NFkB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) This compound->Cell_Cycle_Arrest Rad51_Inhibition Rad51 Inhibition This compound->Rad51_Inhibition Ion_Imbalance Intracellular Ion Imbalance NaK_ATPase->Ion_Imbalance ROS ROS Production Ion_Imbalance->ROS ER_Stress ER Stress Ion_Imbalance->ER_Stress ROS->PI3K_Akt Inhibits ERK ERK Pathway ROS->ERK Activates Apoptosis Apoptosis ER_Stress->Apoptosis Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition Promotes (Inhibited by this compound) ERK->Apoptosis Wnt_beta_catenin->Proliferation_Inhibition Promotes (Inhibited by this compound) NFkB->Apoptosis Promotes DNA_Repair_Inhibition DNA Repair Inhibition Rad51_Inhibition->DNA_Repair_Inhibition DNA_Repair_Inhibition->Apoptosis

Caption: this compound's anticancer signaling cascade.

Digoxin's Mechanism of Action

Similar to this compound, digoxin's anticancer activity is initiated by its binding to and inhibition of the Na+/K+-ATPase. This triggers downstream signaling pathways that ultimately lead to cancer cell death.

Digoxin_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Digoxin->PI3K_Akt_mTOR Inhibits NFkB_inhibition NF-κB Inhibition Digoxin->NFkB_inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Digoxin->Cell_Cycle_Arrest DNA_Repair_Inhibition DNA Repair Inhibition Digoxin->DNA_Repair_Inhibition Ion_Imbalance Intracellular Ion Imbalance NaK_ATPase->Ion_Imbalance Src Src Kinase Ion_Imbalance->Src EGFR EGFR Src->EGFR EGFR->PI3K_Akt_mTOR Activates MAPK MAPK Pathway EGFR->MAPK Activates Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt_mTOR->Proliferation_Inhibition Promotes (Inhibited by Digoxin) Apoptosis Apoptosis MAPK->Apoptosis NFkB_inhibition->Apoptosis Promotes DNA_Repair_Inhibition->Apoptosis

Caption: Digoxin's anticancer signaling cascade.

Experimental Protocols: A Methodological Overview

The following sections detail the standard methodologies for key experiments used to evaluate the anticancer activity of this compound and digoxin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of This compound/Digoxin A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Standard workflow for an MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound or digoxin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with This compound/Digoxin B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or digoxin for a specified time.

  • Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with this compound or digoxin and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates into the DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Conclusion

Both this compound and digoxin demonstrate significant anticancer activity across a range of cancer cell types. Their primary mechanism of action, the inhibition of Na+/K+-ATPase, triggers a complex series of downstream events leading to apoptosis and cell cycle arrest. While they share similarities in their molecular targets and overall effects, the specific signaling pathways they modulate can differ, potentially leading to variations in their efficacy against different cancer subtypes. The quantitative data presented, although derived from various studies, suggests that both compounds are potent anticancer agents at nanomolar to low micromolar concentrations. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals exploring the promising anticancer applications of these cardiac glycosides.

References

A Comparative Guide to the Analytical Validation of Oleandrigenin using HPLC-DAD, UPLC-MS/MS, and Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of oleandrigenin: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Immunoassay. The selection of an appropriate analytical method is critical for accurate quantification in various stages of research and drug development. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid in methodological selection and validation.

Experimental Protocols

Detailed methodologies for each of the three analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and similar cardiac glycosides.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, dissolved extract), add 5 mL of a methanol-water solution (9:1 v/v).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the remaining pellet with an additional 5 mL of the methanol-water solution to maximize recovery.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 1 mL of a water-acetonitrile mixture (8:2 v/v).

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

b) Chromatographic Conditions:

  • Instrument: Waters 2695 equipped with a quaternary pump and a diode array detector.

  • Column: Symmetry® C18, 3.5 µm, 4.6 x 75 mm.

  • Mobile Phase: A mixture of 37% acetonitrile and 63% water.[1]

  • Flow Rate: 1.3 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 217 nm.[1]

  • Analysis Time: Approximately 8 minutes.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices where low detection limits are required.

a) Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of an acetonitrile-methanol mixture (9:1, v/v) containing a suitable internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

b) UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Analysis Time: Approximately 4 minutes.[2]

Immunoassay (Indirect Method via Cross-Reactivity)

Commercially available immunoassays for digoxin can be utilized for the semi-quantitative or qualitative detection of this compound due to structural similarities and antibody cross-reactivity.[3][4] This method is rapid and suitable for high-throughput screening.

a) Sample Preparation:

  • Serum or plasma samples can typically be used directly in the assay with minimal preparation, following the manufacturer's instructions.

b) Assay Principle (Example: Fluorescence Polarization Immunoassay - FPIA):

  • Patient serum or plasma is mixed with a reagent containing fluorescein-labeled digoxin and digoxin-specific antibodies.

  • This compound in the sample competes with the labeled digoxin for binding sites on the antibody.

  • The degree of fluorescence polarization is inversely proportional to the concentration of this compound in the sample.[3][4]

Comparative Performance Data

The following tables summarize the key validation parameters for each analytical method, providing a basis for objective comparison.

Table 1: Comparison of Chromatographic Methods

ParameterHPLC-DADUPLC-MS/MS
Linearity Range 1 - 100 µg/mL0.5 - 50 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.36 ng/mL[5]
Accuracy (% Recovery) 95.38 - 102.48%[1]97 - 107%
Precision (%RSD) < 2%[1]< 15%
Selectivity ModerateHigh
Analysis Time ~8 minutes[1]~4 minutes[2]
Cost & Accessibility Lower cost, widely availableHigher cost, specialized instrument

Table 2: Performance of Immunoassays (via Cross-Reactivity with Digoxin Assays)

Immunoassay TypeCross-Reactivity with this compoundApplication
Fluorescence Polarization Immunoassay (FPIA) High[3]Qualitative/Semi-quantitative screening
Chemiluminescent Immunoassay Minimal[3]Not suitable for this compound detection
LOCI Digoxin Assay Significant[4]Qualitative/Semi-quantitative screening
Turbidimetric Immunoassay Moderate[6]Qualitative/Semi-quantitative screening

Note: Immunoassay performance is presented as cross-reactivity, as these assays are not specifically calibrated for this compound. The results are often reported as "apparent digoxin concentration."[4][6]

Method Validation Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the validation process and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selectivity & Specificity B System Suitability A->B Establish C Linearity & Range B->C Validate D Accuracy C->D Validate E Precision (Repeatability & Intermediate) D->E Validate F LOD & LOQ E->F Validate G Robustness F->G Validate H Routine Sample Analysis G->H Implement I Quality Control H->I Monitor

Caption: Workflow for HPLC Method Validation.

Oleandrigenin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NCX Activates Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Increases Cardiac_Contraction ↑ Cardiac Muscle Contraction Intracellular_Ca->Cardiac_Contraction Stimulates

Caption: this compound's Mechanism of Action.

References

A Comparative Guide to Oleandrigenin Quantification: LC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleandrigenin, a potent cardiac glycoside with therapeutic potential, is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC). We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

This guide delves into the analytical methodologies for this compound quantification, offering a clear comparison of performance metrics such as linearity, sensitivity, and accuracy. Detailed experimental protocols for both LC-MS and HPLC are provided to ensure reproducibility.

Quantitative Performance Comparison

The choice between LC-MS and HPLC for this compound quantification often depends on the required sensitivity and the complexity of the sample matrix. LC-MS methods generally offer superior sensitivity and selectivity, making them ideal for detecting trace amounts in biological matrices. HPLC methods, particularly with Diode-Array Detection (DAD), provide robust and cost-effective solutions for routine analysis, especially in less complex samples like plant extracts.

ParameterLC-MS/MSHPLC-DAD
Linearity (Range) 1 ng/mL - 10 µg/mL1 - 100 mg/L
Correlation Coefficient (r²) >0.995>0.999
Limit of Detection (LOD) 0.11 - 1 ng/mL0.1 mg/L
Limit of Quantification (LOQ) 0.36 ng/mLNot explicitly stated, but quantification was performed at 1 mg/L
Accuracy (Recovery) 62.9% - 111.63%Accuracy (trueness + precision) <5%
Precision (RSD) < 10.71%Relative Standard Deviation of retention time: 1.84%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV-Vis spectrum)

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions, instrumentation, and sample matrices.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental protocols for both LC-MS and HPLC quantification of this compound, based on published methodologies.

LC-MS/MS Method for this compound Quantification

This protocol is based on a typical method for the analysis of oleandrin and its aglycone, this compound, in biological samples.[1][2]

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of acetonitrile-methanol (9:1, v/v) containing an internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant for UPLC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, for oleandrin (a precursor to this compound), a transition of m/z 577 → 145 is often used.

HPLC-DAD Method for Oleandrin Quantification

This protocol is adapted from a method for the quantification of oleandrin in plant material.[3][4]

1. Sample Preparation (Plant Material)

  • Weigh 1g of dried and powdered plant material.

  • Add 10 mL of a methanol-water solution (9:1, v/v) and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 3 minutes and collect the supernatant.

  • Repeat the extraction with another 10 mL of the methanol-water solution.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in 10 mL of a water-acetonitrile mixture (8:2, v/v) and filter.

  • Dilute the extract 1:5 in a methanol-acetonitrile mixture (1:1, v/v) before injection.

2. Chromatographic Conditions

  • Column: Symmetry® C18 (4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and water (37:63, v/v)

  • Flow Rate: 1.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector (DAD) at 217 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Sample (Plasma or Plant Material) extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Reconstitution / Dilution supernatant->reconstitution final_sample Final Sample for Injection reconstitution->final_sample injection Injection into Chromatography System final_sample->injection separation Chromatographic Separation (HPLC or LC) injection->separation detection Detection (DAD or MS/MS) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: General experimental workflow for this compound quantification.

logical_relationship cluster_factors Key Considerations cluster_methods Recommended Method title Method Selection Logic sensitivity Required Sensitivity lcms LC-MS/MS sensitivity->lcms High hplc HPLC-DAD sensitivity->hplc Moderate matrix Sample Matrix Complexity matrix->lcms High matrix->hplc Low to Moderate cost Cost and Throughput cost->lcms Higher Cost, Lower Throughput cost->hplc Lower Cost, Higher Throughput

Caption: Logical relationship for selecting an analytical method.

Conclusion

Both LC-MS and HPLC are powerful techniques for the quantification of this compound. LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for complex biological matrices and low-level detection.[1][2] Conversely, HPLC-DAD provides a reliable, accurate, and more accessible alternative for routine analysis, particularly for less complex samples such as plant extracts.[3][4] The selection of the optimal method should be guided by the specific requirements of the research, including the nature of the sample, the desired level of sensitivity, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.

References

A Comparative Analysis of Oleandrigenin and Ouabain on Na+/K+-ATPase Function and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent cardiac glycosides, oleandrigenin and ouabain, focusing on their interaction with the Na+/K+-ATPase. Both compounds are well-known inhibitors of this essential ion pump, but they exhibit distinct characteristics in terms of inhibitory potency, isoform selectivity, and downstream signaling, which are critical for their therapeutic and toxicological profiles.

At a Glance: this compound vs. Ouabain

FeatureThis compoundOuabain
Primary Source Metabolite of oleandrin from the oleander plant (Nerium oleander)Strophanthus gratus and Acokanthera ouabaio plants
Inhibitory Potency (IC50) 1.23 µM[1]0.22 µM[1]
Binding Affinity (Kd) Data not readily availableIsoform and species-dependent (nM to µM range)[2]
Primary Signaling Pathways STAT3, PI3K/mTOR (in cancer models)Src-mediated EGFR transactivation, ERK/MAPK, ROS generation

Quantitative Comparison of Inhibitory Activity

The primary mechanism of action for both this compound and ouabain is the inhibition of the Na+/K+-ATPase. However, their potencies differ significantly. The following table summarizes the half-maximal inhibitory concentrations (IC50) as determined by Na+/K+-ATPase activity assays.

CompoundIC50 (µM)Relative Potency (vs. Ouabain)
Ouabain 0.22[1]1.0
This compound 1.23[1]~0.18
Oleandrin0.62[1]~0.35
Digoxin2.69[1]~0.08

Data for oleandrin and digoxin are included for comparative context.

These data indicate that ouabain is approximately 5.6 times more potent than this compound at inhibiting Na+/K+-ATPase activity in the studied system.

Binding Affinity and Isoform Selectivity

The Na+/K+-ATPase exists as different isozymes, characterized by the expression of different α-subunits (α1, α2, α3, and α4). Cardiac glycoside binding affinity and selectivity for these isoforms are crucial determinants of their tissue-specific effects.

Ouabain has been extensively studied in this regard. Its binding affinity (Kd) is highly dependent on the α-subunit isoform and the species. For instance, in rats, the α1 isoform is significantly more resistant to ouabain than the α2 and α3 isoforms[2]. In humans, however, the α1 isoform has a higher affinity for ouabain[3]. The Kd values for ouabain binding to different isoforms can range from the nanomolar to the micromolar level[2].

This compound's specific binding affinity (Kd) to different Na+/K+-ATPase isoforms is not as well-documented in publicly available literature. However, studies on its parent compound, oleandrin, suggest that the sensitivity of cells to oleandrin is related to the relative expression of the α3 to α1 isoforms. Higher expression of the α3 isoform relative to the α1 isoform correlates with increased sensitivity to oleandrin[4]. It is likely that this compound shares this characteristic.

Comparative Analysis of Downstream Signaling Pathways

Beyond their canonical role as ion pump inhibitors, the binding of cardiac glycosides to Na+/K+-ATPase can initiate intracellular signaling cascades. This signaling function is independent of the changes in intracellular ion concentrations.

Ouabain-Induced Signaling:

The binding of ouabain to the Na+/K+-ATPase acts as a signal transducer, initiating a cascade of events. A key early event is the activation of the non-receptor tyrosine kinase Src. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK signaling pathway. This cascade can lead to various cellular responses, including changes in gene expression, cell growth, and the production of reactive oxygen species (ROS)[5][6][7]. This signaling complex is often localized within caveolae, specialized lipid raft microdomains in the plasma membrane.

dot graph "Ouabain_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8.5, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=normal];

// Nodes Ouabain [label="Ouabain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NKA [label="Na+/K+-ATPase\n(α-subunit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Cellular Effects\n(Gene Expression, Growth)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ouabain -> NKA [label="Binds to"]; NKA -> Src [label="Activates"]; Src -> EGFR [label="Transactivates"]; EGFR -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Src -> ROS [label="Leads to"]; ERK -> Downstream; } caption: Ouabain-induced signaling cascade via Na+/K+-ATPase.

This compound-Induced Signaling:

While less is known about the specific signaling pathways initiated directly from the Na+/K+-ATPase by this compound, its effects have been studied in various contexts, particularly in cancer. This compound has been shown to inhibit the STAT3 signaling pathway and the PI3K/mTOR pathway in cancer cell lines. These pathways are critical for cell survival, proliferation, and invasion. While the precise upstream link to the Na+/K+-ATPase as a signal transducer in these effects is still an area of active research, it is plausible that the initial interaction with the ion pump triggers these downstream consequences.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Phosphate-based)

This protocol is based on the principle that Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is a measure of enzyme activity.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., microsomal fraction from kidney or brain)

  • Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain

  • ATP solution (e.g., 50 mM)

  • This compound and Ouabain stock solutions

  • Phosphate detection reagent (e.g., Malachite green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and ouabain in the appropriate solvent.

  • In a 96-well plate, add a small volume of the diluted compounds to the designated wells. Include a vehicle control.

  • Add the enzyme preparation to each well containing the compounds and vehicle.

  • To determine the total ATPase activity, add the Assay Buffer to a set of wells for each compound concentration.

  • To determine the ouabain-insensitive ATPase activity (background), add the Control Buffer to another set of wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to all wells to a final concentration of 2-5 mM.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

  • Calculate the amount of Pi released using a phosphate standard curve.

  • The Na+/K+-ATPase activity is the difference between the total ATPase activity (in the absence of ouabain in the buffer) and the ouabain-insensitive activity.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

dot graph "ATPase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=normal];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents\n(Enzyme, Buffers, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compounds [label="Add Compounds/Vehicle\nto Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; add_enzyme [label="Add Enzyme Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; add_buffers [label="Add Assay/Control Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; pre_incubate [label="Pre-incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start_reaction [label="Initiate Reaction with ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_reaction [label="Stop Reaction &\nAdd Detection Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate Pi Released &\nDetermine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_reagents; prep_reagents -> add_compounds; add_compounds -> add_enzyme; add_enzyme -> add_buffers; add_buffers -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> read_absorbance; read_absorbance -> calculate; calculate -> end; } caption: Workflow for Na+/K+-ATPase activity assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. It is useful for assessing the cytotoxic effects of this compound and ouabain.

Materials:

  • Cell line of interest (e.g., cancer cell line, cardiomyocytes)

  • Complete cell culture medium

  • 96-well tissue culture plate

  • This compound and Ouabain stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and ouabain in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at a wavelength between 570 and 600 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

This compound and ouabain, while both potent inhibitors of the Na+/K+-ATPase, exhibit important differences. Ouabain is a more potent inhibitor and its role as a signal transducer is well-established, initiating cascades through Src and EGFR. This compound, while less potent, demonstrates significant biological activity, including the modulation of key signaling pathways implicated in cancer progression. The choice between these two compounds for research or therapeutic development will depend on the desired potency, the specific Na+/K+-ATPase isoforms expressed in the target tissue, and the downstream signaling pathways of interest. Further research is warranted to fully elucidate the binding affinity of this compound to different Na+/K+-ATPase isoforms and to draw a more direct comparison of its signaling properties to those of ouabain.

References

Confirming Oleandrigenin-Induced Apoptosis: A Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caspase assays used to confirm apoptosis induced by oleandrigenin, a cardiac glycoside with demonstrated anti-cancer properties. We will delve into the experimental data supporting the activation of key caspases, provide detailed protocols for their measurement, and visualize the underlying signaling pathways.

This compound and the Caspase Cascade: Unveiling the Mechanism of Apoptosis

This compound, a derivative of oleandrin, has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. This process is primarily mediated by a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens and, upon activation, orchestrate the dismantling of the cell. The activation of specific caspases can elucidate the apoptotic pathway initiated by a therapeutic agent.

This compound has been found to activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and involves the activation of caspase-9. The extrinsic pathway is triggered by external signals through death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, ultimately leading to cell death.

Comparative Analysis of Caspase Activation

The following tables summarize quantitative and qualitative data from studies investigating the effect of this compound on caspase activity.

Table 1: Quantitative Analysis of Caspase-3 Activity in this compound-Treated Cells

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Control1.0
This compound (25 nM)2.5
This compound (50 nM)4.0

Data adapted from a study on human osteosarcoma cells treated for 48 hours.

Table 2: Qualitative Analysis of Caspase Activation by Western Blot

CaspaseThis compound TreatmentObservationImplication
Caspase-9 YesIncreased levels of cleaved caspase-9Activation of the intrinsic apoptotic pathway
Caspase-8 YesIncreased levels of cleaved caspase-8Activation of the extrinsic apoptotic pathway
Caspase-3 YesIncreased levels of cleaved caspase-3Activation of the executioner phase of apoptosis

This table summarizes typical findings from Western blot analyses, indicating the presence of the active, cleaved forms of the caspases upon this compound treatment.

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the key signaling events in this compound-induced apoptosis.

Oleandrigenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptors Death Receptors (e.g., Fas) This compound->DeathReceptors Induces receptor clustering Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates ProCasp8 Pro-caspase-8 DeathReceptors->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage & Activation ProCasp37 Pro-caspase-3/7 Casp8->ProCasp37 Cleavage & Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage & Activation Casp9->ProCasp37 Cleavage & Activation Casp37 Active Caspase-3/7 Apoptosis Apoptosis Casp37->Apoptosis Cleaves cellular substrates

Caption: this compound-induced apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies for key caspase assays are provided below.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells treated with this compound or vehicle control.

  • Caspase-3/7 Glo® Assay Reagent (or similar).

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Equilibrate the Caspase-3/7 Glo® Assay Reagent to room temperature.

  • Add 100 µL of the Caspase-3/7 Glo® Assay Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Caspase-8 and Caspase-9 Activity Assays (Colorimetric)

These protocols are also designed for a 96-well plate format.

Materials:

  • Cells treated with this compound or vehicle control.

  • Cell Lysis Buffer.

  • 2X Reaction Buffer.

  • Caspase-8 substrate (IETD-pNA) or Caspase-9 substrate (LEHD-pNA).

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Culture and treat cells with this compound as described above.

  • Harvest cells and lyse them using the Cell Lysis Buffer.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the appropriate caspase substrate (IETD-pNA for caspase-8 or LEHD-pNA for caspase-9) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the absorbance values to the protein concentration and calculate the fold change in caspase activity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing caspase activity in response to this compound treatment.

Caspase_Assay_Workflow cluster_assays Caspase Activity Assays start Start: Cancer Cell Culture treatment Treatment with this compound (and vehicle control) start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant casp37 Caspase-3/7 Assay (Luminometric) protein_quant->casp37 casp8 Caspase-8 Assay (Colorimetric) protein_quant->casp8 casp9 Caspase-9 Assay (Colorimetric) protein_quant->casp9 data_analysis Data Analysis (Fold change vs. control) casp37->data_analysis casp8->data_analysis casp9->data_analysis conclusion Conclusion: Confirmation of Apoptosis Induction data_analysis->conclusion

Caption: General workflow for caspase activity assays.

By utilizing these caspase assays and understanding the underlying signaling pathways, researchers can effectively confirm and characterize the apoptotic effects of this compound, paving the way for its further development as a potential anti-cancer therapeutic.

Independent Verification of Oleandrigenin's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of oleandrigenin, the aglycone of oleandrin, across various cancer cell lines as reported in independent studies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways to aid in the evaluation of its therapeutic potential.

I. Comparative Anti-Proliferative Activity

This compound, primarily studied in the form of its glycoside, oleandrin, has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple independent research groups are summarized below, showcasing the compound's efficacy and highlighting variations in sensitivity among different cancer types.

Cancer TypeCell LineIC50 (nM)Reference Study
Breast Cancer MDA-MB-23172Ko et al., 2018
RT-R-MDA-MB-231183Ko et al., 2018
MCF714.5(Referenced in a study)
Pancreatic Cancer PANC-15Newman et al., 2007
Lung Cancer A549~34.7 (0.02 µg/ml)Bao et al., 2016[1]
H1299(Sensitive)Bao et al., 2016[1]
Osteosarcoma U2OS(Effective at 25-50 nM)Li et al., 2020
143B(Synergistic with cisplatin)Chen et al., 2019
MG-63(Synergistic with cisplatin)Chen et al., 2019
Leukemia CCRF-CEM(IC50 in µg/mL range)Efferth et al., 2020[2]
CEM/ADR5000(IC50 in µg/mL range)Efferth et al., 2020[2]
Multiple Myeloma RPMI-8226(IC50 in µg/mL range)Efferth et al., 2020[2]
U266(IC50 in µg/mL range)Efferth et al., 2020[2]

II. Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways involved in cancer cell growth, survival, and metastasis. The primary target is the Na+/K+-ATPase, and its inhibition triggers downstream cascades.

A. STAT-3 Signaling Pathway

Oleandrin has been shown to inhibit the phosphorylation of STAT-3, a key transcription factor in cancer progression. This inhibition leads to the downregulation of downstream targets involved in cell invasion and stemness.

STAT3_Pathway Oleandrin Oleandrin pSTAT3 p-STAT-3 (Inactive) Oleandrin->pSTAT3 Inhibits Phosphorylation STAT3 STAT-3 OCT3_4 OCT3/4 beta_catenin β-catenin MMP9 MMP-9 pSTAT3->OCT3_4 Downregulates pSTAT3->beta_catenin Downregulates pSTAT3->MMP9 Downregulates Invasion Cell Invasion OCT3_4->Invasion beta_catenin->Invasion MMP9->Invasion

Caption: Oleandrin inhibits STAT-3 phosphorylation, reducing invasion.

B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target of oleandrin. Its inhibition contributes to the apoptotic effects of the compound.

PI3K_Akt_Pathway Oleandrin Oleandrin pAkt p-Akt (Inactive) Oleandrin->pAkt Inhibits Phosphorylation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR pAkt->mTOR Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Oleandrin inhibits the PI3K/Akt pathway, suppressing proliferation.

C. p38 MAPK Signaling Pathway

Oleandrin can activate the p38 MAPK pathway, which is involved in stress responses and can lead to apoptosis in cancer cells.

p38_MAPK_Pathway Oleandrin Oleandrin pp38_MAPK p-p38 MAPK (Active) Oleandrin->pp38_MAPK Activates Phosphorylation p38_MAPK p38 MAPK Caspases Caspase Cascade pp38_MAPK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oleandrin activates p38 MAPK, leading to apoptosis.

III. Experimental Workflows and Protocols

This section details the methodologies used in the cited studies to assess the anti-proliferative effects of this compound.

A. General Experimental Workflow

The typical workflow for evaluating the anti-proliferative effects of a compound like this compound involves a series of in vitro assays.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment Oleandrin Treatment Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50

Caption: Standard workflow for assessing anti-proliferative effects.

B. Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of oleandrin concentrations for 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of oleandrin for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of signaling proteins.

  • Cell Lysis: Treat cells with oleandrin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-p38, total p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

IV. Conclusion

The data from multiple independent studies consistently demonstrate the anti-proliferative effects of this compound across a variety of cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways such as STAT-3, PI3K/Akt, and p38 MAPK, leading to decreased cell viability and induction of apoptosis. The provided experimental protocols offer a foundation for researchers to independently verify and further explore the therapeutic potential of this compound. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

A Comparative Analysis of the Toxicity of Oleandrigenin and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of oleandrigenin with other prominent cardiac glycosides: digoxin, digitoxin, and ouabain. The information presented herein is intended to support research and drug development efforts by providing objective, data-driven insights into the relative toxicities of these compounds. All quantitative data is supported by experimental findings from peer-reviewed studies, and detailed methodologies are provided for key experiments.

Executive Summary

Cardiac glycosides are a class of naturally derived compounds known for their potent effects on cardiac muscle. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility. However, this therapeutic benefit is closely linked to their inherent toxicity, characterized by a narrow therapeutic index.[1] This guide focuses on the comparative toxicity of four key cardiac glycosides: this compound (via its parent compound oleandrin), digoxin, digitoxin, and ouabain.

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) values for oleandrin (as a proxy for this compound), digoxin, digitoxin, and ouabain across various animal models and routes of administration. LD50 is a standard measure of acute toxicity, representing the dose required to cause mortality in 50% of the tested population.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
Oleandrin CatIntravenous0.3[2]
Animal (General)Not Specified~0.5[3]
Digoxin RatOral28.27 - 28.3[4][5]
RatIntravenous25[6][7]
Rat (Adult)Subcutaneous30.0[8]
MouseOral17.78[4]
MouseIntravenous7.7[6]
Digitoxin RatOral23.75[9]
RatIntravenous3.9[10]
MouseOral4.95[9]
MouseIntraperitoneal3.9[10]
Ouabain RatIntravenous14[11]
MouseOral5
MouseIntravenous2.2 - 3.75[12][13]
MouseIntraperitoneal11[11]

Note: Data for this compound is limited; therefore, data for its parent glycoside, oleandrin, is presented. This compound is a metabolite of oleandrin.[3]

Experimental Protocols

The determination of acute toxicity, particularly the LD50 value, is a critical step in the preclinical safety evaluation of any compound. The following methodologies are representative of the experimental protocols used to ascertain the toxicity data presented above.

General Protocol for LD50 Determination (Up-and-Down Procedure)

The "Up-and-Down" or "staircase" method is a refined approach to determining the LD50 that reduces the number of animals required while providing a statistically robust estimate.[14]

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex are typically used to minimize variability.[14] Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: The cardiac glycoside is dissolved in a suitable vehicle (e.g., saline or a specific solvent). A starting dose is chosen based on preliminary range-finding studies. A single animal is dosed via the desired route (e.g., oral gavage or intravenous injection).[14]

  • Observation: The animal is observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for up to 14 days to monitor for delayed effects.[14]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (typically by a factor of 1.5 to 2.0).

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: This process is continued for a series of animals. The LD50 is then calculated from the pattern of survivals and mortalities using statistical methods such as Probit Analysis.[14]

Specific Protocol for Determining Arrhythmogenic and Lethal Doses of Digoxin in Rats

This protocol provides a more detailed look at assessing cardiotoxicity.

  • Animal Preparation: Adult female rats are anesthetized with pentobarbital.[8]

  • Drug Administration: Varying doses of digoxin are administered subcutaneously.[8]

  • Cardiovascular Monitoring: An electrocardiogram (ECG) is continuously monitored for at least four and a half hours following digoxin administration.[8]

  • Endpoint Determination:

    • Arrhythmogenic Dose 50 (AD50): The dose of digoxin that produces cardiac arrhythmias in 50% of the animals is determined.

    • Lethal Dose 50 (LD50): The dose that results in the death of 50% of the animals is determined.[8]

  • Statistical Analysis: The AD50 and LD50 values are calculated using the method of Litchfield and Wilcoxon.[8]

Signaling Pathway of Cardiac Glycoside Toxicity

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. Inhibition of this pump initiates a cascade of events leading to both the therapeutic and toxic effects of these compounds.

CardiacGlycoside_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Extracellular_K ↑ Extracellular K+ NaK_ATPase->Extracellular_K Leads to NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Decreased Ca2+ Efflux CardiacGlycoside Cardiac Glycoside (this compound, Digoxin, etc.) CardiacGlycoside->NaK_ATPase Inhibits Intracellular_Na->NCX Reduces Gradient for Toxicity Cardiac Toxicity (Arrhythmias, Cell Death) Intracellular_Ca->Toxicity Induces

References

Oleandrigenin as a Biomarker for Oleander Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oleandrigenin and its parent compound, oleandrin, as biomarkers for oleander exposure. It includes an objective analysis of their metabolic pathways, detection methodologies, and supporting experimental data to aid in the selection of the most appropriate biomarker for toxicological and pharmacokinetic studies.

Introduction to Oleander Toxicity and Biomarkers

Nerium oleander, a widely cultivated ornamental shrub, is notoriously toxic due to the presence of potent cardiac glycosides.[1] Ingestion of any part of the plant can lead to severe, and often fatal, cardiotoxicity.[2][3] The primary toxic component is oleandrin, a lipid-soluble cardiac glycoside that inhibits the Na+/K+-ATPase pump, leading to cellular sodium and calcium overload and resulting in cardiac arrhythmias.[2][4][5] Given the severity of oleander poisoning, the accurate and timely identification of exposure is critical for clinical diagnosis and forensic investigation. This necessitates the validation of reliable biomarkers. While oleandrin itself is a direct indicator of exposure, its primary metabolite, this compound, presents a compelling alternative. This guide evaluates the suitability of this compound as a biomarker by comparing it with oleandrin.

Metabolism and Toxicokinetics: Oleandrin to this compound

Upon ingestion, oleandrin undergoes metabolic transformation, primarily through hydrolysis, to its aglycone metabolite, this compound.[2] This conversion is thought to be an enzymatic process occurring in the liver and intestines.[2] Animal studies have demonstrated that this metabolism is rapid. For instance, in mice, within five minutes of oleandrin administration, approximately 28% of the compound in the liver is converted to this compound.[6][7]

Free aglycones like this compound are generally absorbed faster and metabolized more easily than their glycosylated parent compounds.[2] Both oleandrin and this compound are distributed to various tissues, with significant concentrations found in the liver, heart, and kidneys.[6][7] Excretion occurs primarily through feces, with a smaller amount excreted in the urine.[6][7][8] The rapid metabolism of oleandrin into this compound suggests that this compound could serve as a robust and persistent biomarker of exposure.

G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_distribution Distribution & Excretion Oleandrin_Ingestion Oleandrin Ingestion (from Nerium oleander) GI_Tract Gastrointestinal Tract Absorption Oleandrin_Ingestion->GI_Tract Liver Liver GI_Tract->Liver Bloodstream Bloodstream Liver->Bloodstream Oleandrin Oleandrin Hydrolysis Hydrolysis (Enzymatic Process) Oleandrin->Hydrolysis This compound This compound (Aglycone Metabolite) This compound->Bloodstream Hydrolysis->this compound Tissues Tissues (Heart, Kidney, Brain) Bloodstream->Tissues Excretion Excretion (Feces, Urine) Bloodstream->Excretion

Metabolic pathway of oleandrin to this compound.

Comparative Analysis of Analytical Methods

The detection and quantification of oleandrin and this compound in biological samples are predominantly achieved through immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Immunoassays: Techniques like digoxin immunoassays are often used for rapid screening due to their wide availability in clinical settings.[1] They can detect oleandrin due to cross-reactivity. However, this cross-reactivity is also a significant drawback, as it can lead to false positives from other cardiac glycosides, necessitating confirmatory analysis.[1][4]

A significant challenge in the quantitative analysis of this compound is the commercial availability of pure standards, which is limited compared to oleandrin.[2]

MethodAnalyte(s)PrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
Digoxin Immunoassay Oleandrin (cross-reactivity)Antigen-antibody bindingRapid, widely availableLow specificity, cross-reactivity with other glycosides, semi-quantitativeVaries by assay
LC-MS/MS Oleandrin, this compoundChromatographic separation and mass-to-charge ratio detectionHigh sensitivity, high specificity, quantitativeRequires specialized equipment and expertiseOleandrin: as low as 0.01 ng/mL in blood[2]

This compound vs. Oleandrin as a Biomarker for Exposure

The choice between oleandrin and this compound as a biomarker depends on the specific application.

FeatureOleandrinThis compoundJustification
Direct Evidence HighModerateAs the parent compound, oleandrin is direct proof of exposure.
Metabolic Stability LowerHigherOleandrin is rapidly metabolized, while this compound persists in tissues.[6][7]
Detection Window ShorterPotentially LongerThe persistence of this compound in tissues may offer a longer detection window post-exposure.
Tissue Distribution WideWideBoth are found in blood, liver, heart, and urine, with high concentrations in the liver.[2][6][7][10]
Commercial Standards Readily Available[2]Limited Availability[2]This can hinder the development of quantitative assays for this compound.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and clean up the analytes from the biological matrix (e.g., blood, liver homogenate).

  • Materials: SPE cartridges (e.g., Florisil), acetonitrile, methylene chloride, ethyl acetate.

  • Procedure:

    • Spike the sample with an internal standard.

    • For tissue samples, homogenize in acetonitrile. For serum/urine, perform liquid-liquid extraction with methylene chloride.[9][10]

    • Centrifuge the sample to pellet proteins and debris.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (oleandrin and this compound) with an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify oleandrin and this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Flow Rate: Optimized for separation (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • MRM Transitions (example):

      • Oleandrin: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood, Urine, Tissue) Extraction Extraction (LLE or Protein Precipitation) Sample->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Biomarker Concentration (ng/mL or ng/g) Data_Analysis->Result

Experimental workflow for biomarker detection.

Quantitative Data from Literature

The following tables summarize key quantitative data regarding oleandrin and this compound. Data for this compound is less commonly reported in poisoning cases, reflecting the focus on the parent compound.

Table 1: Performance of LC-MS/MS for Oleandrin Detection

Biological MatrixLimit of Detection (LOD)Recovery RateReference
Blood/Serum1 ng/mL>70.5%[11]
Liver2 ng/g>70.5%[11]
Serum1 ng/g (1 ppb)97%[10]
Urine1 ng/g (1 ppb)107%[10]
Liver5 ng/g (5 ppb)98%[10]

Table 2: Reported Oleandrin Concentrations in Human Poisoning Cases

Case TypeBlood/Serum Concentration (ng/mL)Reference(s)
Toxic (Non-fatal)1-2 ng/mL (estimated toxic level)[2][12]
Toxic (Non-fatal)1.1 - 8.4 ng/mL[12][13]
Fatal~20 ng/mL[2][12]
Fatal9.8 - 82.9 ng/mL[12]

Table 3: Oleandrin and this compound Distribution in a Murine Model (i.v. administration)

Time Post-AdministrationTissueOleandrin (% of total radioactivity)This compound (% of total radioactivity)Reference
5 minutesLiver>60%28%[6][7]
24 hours (Excretion)Urine1.9%4.4%[6][7]
24 hours (Excretion)FecesEqual amounts of bothEqual amounts of both[6][7]

This data from animal models clearly demonstrates the rapid conversion of oleandrin to this compound and its significant presence in excreta, further supporting its potential as a biomarker.[6][7]

Mechanism of Toxicity

The cardiotoxicity of both oleandrin and this compound stems from their inhibition of the Na+/K+-ATPase enzyme found in the cell membranes of cardiac muscle cells (myocytes).

G cluster_ions Ion Concentration Changes Oleandrin Oleandrin / This compound Oleandrin->Inhibition NaK_ATPase Na+/K+-ATPase Pump (Cell Membrane) Na_In ↑ Intracellular Na+ NaK_ATPase->Na_In  Inhibition leads to Inhibition->NaK_ATPase Ca_In ↑ Intracellular Ca²+ Na_In->Ca_In  Affects Na+/Ca²+ exchanger Arrhythmia Cardiac Arrhythmias & Toxicity Ca_In->Arrhythmia

Mechanism of cardiac glycoside toxicity.

This inhibition leads to an increase in intracellular sodium. The cell attempts to correct this by using the Na+/Ca²+ exchanger, which pumps sodium out and calcium in. The resulting increase in intracellular calcium leads to increased cardiac contractility at therapeutic doses but causes arrhythmias and cell death at toxic concentrations, which is the hallmark of oleander poisoning.[4][5]

References

Oleandrigenin's Double-Edged Sword: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cardiac glycoside oleandrigenin reveals its potent and varied anti-cancer effects across a spectrum of cancer cell lines. This guide synthesizes key findings on its cytotoxicity, underlying mechanisms of action, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented underscores the potential of this compound as a selective anti-cancer agent, while also highlighting the cell-type-specific nature of its activity.

Comparative Cytotoxicity of this compound

This compound, the aglycone of oleandrin, has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies considerably among different cancer types, indicating a degree of selectivity in its action. A summary of reported IC50 values is presented below, showcasing the differential sensitivity of various cancer cell lines to this compound treatment.

Cancer TypeCell LineIC50 (nM)Reference
Breast Cancer MCF714.5[1]
MDA-MB-23124.62[1]
RT-R-MDA-MB-231183
Lung Cancer A549~34.7 (0.02 µg/mL)
H1299Sensitive (exact IC50 not specified)
Pancreatic Cancer PANC-15
Colon Cancer SW48020[2]
HCT116Sensitive (exact IC50 not specified)[2]
RKOSensitive (exact IC50 not specified)[2]
Prostate Cancer PC-3Sensitive (exact IC50 not specified)[3]
LNCaPNot responsive[4]
Melanoma A37544,000[5]
SK-MEL-214,500 (as part of an extract)
Leukemia Various0.39-0.63 µg/mL (as part of an extract)[4]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., treatment duration, assay method). The provided values are for comparative purposes. It is important to consult the original publications for detailed experimental parameters.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-cancer activity is not limited to a single mechanism but involves a multifaceted approach that culminates in cancer cell death. The primary modes of action identified across various cancer cell lines include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Apoptosis Induction: A consistent finding across numerous studies is the ability of this compound to trigger apoptosis in cancer cells. This is often mediated through the intrinsic or mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This imbalance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3) that execute the apoptotic program.[2]

Cell Cycle Arrest: In addition to inducing apoptosis, this compound can also halt the proliferation of cancer cells by arresting the cell cycle at different phases. The specific phase of arrest appears to be cell-type dependent, with reports of G2/M phase arrest in some cancer cell lines.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204, total Akt, total ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Modulation: A Tale of Two Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are two of the most prominent targets of this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines, including prostate and breast cancer.[6][7] This inhibition is typically observed as a decrease in the phosphorylation of Akt at Serine 473.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is often hyperactivated in cancer. Evidence suggests that this compound can also modulate this pathway, although its effects may be more complex and cell-type specific. In some contexts, this compound has been shown to inhibit the phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204.

MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Thr202/Tyr204) ERK->pERK Proliferation Cell Proliferation & Differentiation pERK->Proliferation Promotes

Caption: this compound modulates the MAPK/ERK signaling pathway.

Conclusion

This compound demonstrates significant and selective anti-cancer activity across a range of cancer cell lines. Its ability to induce apoptosis and modulate critical signaling pathways like PI3K/Akt and MAPK/ERK highlights its therapeutic potential. However, the observed differences in sensitivity among various cancer cell types underscore the importance of a personalized medicine approach. Further research is warranted to elucidate the precise molecular targets of this compound and to explore its efficacy in combination with other anti-cancer agents to enhance its therapeutic index and overcome potential resistance mechanisms. This comparative guide provides a solid foundation for future investigations into the promising anti-cancer properties of this natural compound.

References

A Comparative Guide to the Synthesis of Oleandrigenin: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of complex natural products like oleandrigenin, a potent cardiac glycoside with significant anticancer activity, is a critical area of study. The reproducibility of a synthetic route is paramount for reliable production and further investigation. This guide provides a comparative analysis of the two prominent total synthesis methods for this compound, developed by the research groups of Wicha and Nagorny, with a focus on their reproducibility based on published experimental data.

Comparison of this compound Synthesis Methods

The table below summarizes the key quantitative data for the total synthesis of this compound as reported by Wicha and coworkers and more recently by Nagorny and coworkers. This allows for a direct comparison of the efficiency and practicality of each method.

ParameterWicha SynthesisNagorny Synthesis (2021)
Starting Material Testosterone PropionateDehydroepiandrosterone (DHEA) or Testosterone
Number of Steps 1812 (from intermediate 8 )
Overall Yield Not explicitly reported3.1% (from intermediate 8 )[1]
Key Strategy Late-stage C16 and C14 oxygenationβ14-hydroxyl-directed epoxidation and epoxide rearrangement

Experimental Protocols

Nagorny Synthesis of this compound (2021)

The synthesis commences from a known steroid derivative (8 ), which can be prepared in three steps from either DHEA (38% yield) or testosterone (76% yield)[1].

Step 1: Saegusa–Ito Oxidation Intermediate 8 undergoes a two-step Saegusa–Ito oxidation to install an enone, proceeding in a 65% yield[1].

Step 2: Deconjugation The resulting enone is subjected to deconjugation using silica gel and diisopropylethylamine (DIEA) in toluene at 60 °C to produce the β,γ-unsaturated ketone 9 in 69% yield[1].

Step 3 & 4: Mukaiyama Hydration and Iodination A Mukaiyama hydration followed by iodination converts intermediate 9 to the vinyl iodide 5 in a 38% yield over two steps[1].

Step 5 & 6: Suzuki Coupling and Epoxidation A Suzuki coupling of vinyl iodide 5 with 3-furanylboronic acid, followed by epoxidation, yields epoxide 6 . The Suzuki coupling step to form intermediate 6a proceeds in 77% yield[1].

Step 7: Epoxide Rearrangement Treatment of epoxide 6 with boron trifluoride etherate (BF₃·OEt₂) in dioxane at room temperature for one minute affords the rearranged product in 95% yield[1].

Step 8: Reduction The ketone is reduced with sodium borohydride (NaBH₄) in a methanol/tetrahydrofuran (THF) mixture at -20 °C, yielding the desired alcohol in 76% yield with a diastereomeric ratio of 9.6:1[1].

Step 9: Acylation The alcohol is then acylated using acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP) in pyridine at room temperature, giving the acetylated product in 85% yield[1].

Step 10 & 11: Furan Oxidation and Rearrangement The furan moiety is oxidized using singlet oxygen generated from Rose Bengal, followed by a reductive rearrangement with NaBH₄ and an acidic workup (20% H₂SO₄ in methanol). This two-step sequence provides the butenolide in 51% yield, along with 10% of deprotected this compound[1].

Step 12: Deprotection The final step involves the deprotection of the silyl ether using hydrogen fluoride-pyridine (HF·Pyr) in THF at room temperature, affording this compound (7 ) in 91% yield[1].

Visualizing the Chemistry: Workflows and Pathways

To better understand the synthetic strategies and the biological context of this compound, the following diagrams have been generated using Graphviz.

G cluster_start Starting Materials cluster_nagorny Nagorny Synthesis (2021) DHEA DHEA I8 Intermediate 8 DHEA->I8 Testosterone Testosterone Testosterone->I8 I9 β,γ-Unsaturated Ketone 9 I8->I9 Saegusa-Ito/ Deconjugation (65%, 69%) I5 Vinyl Iodide 5 I9->I5 Mukaiyama Hydration/ Iodination (38% over 2 steps) I6 Epoxide 6 I5->I6 Suzuki Coupling/ Epoxidation (77% for coupling) Rearranged Rearranged Product I6->Rearranged BF₃·OEt₂ (95%) Alcohol Alcohol Rearranged->Alcohol NaBH₄ (76%) Acetylated Acetylated Product Alcohol->Acetylated Ac₂O, DMAP (85%) Butenolide Butenolide Acetylated->Butenolide ¹O₂, NaBH₄, H⁺ (51%) This compound This compound Butenolide->this compound HF·Pyr (91%)

A simplified workflow of the Nagorny synthesis of this compound.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Apoptosis Apoptosis This compound->Apoptosis induces PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt regulates MAPK MAPK Pathway NaK_ATPase->MAPK regulates NF_kB NF-κB Pathway NaK_ATPase->NF_kB regulates Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes MAPK->Proliferation promotes NF_kB->Proliferation promotes

Signaling pathways affected by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Oleandrigenin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical guidance for the proper handling and disposal of Oleandrigenin, a potent cardiac glycoside. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as a highly toxic and cytotoxic compound, requiring meticulous waste segregation and disposal protocols.

Hazard Identification and Risk Assessment

This compound is a cardiac glycoside with significant toxicity.[1] Exposure can lead to severe health effects, and the substance is fatal if swallowed or inhaled.[2][3] It may also cause damage to organs through prolonged or repeated exposure.[2] Before handling, all personnel must review the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Hazard Summary Table

The following table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[2][3]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[2][3]
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[2]

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, stringent use of Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron. Contaminated work clothing must not be allowed out of the workplace.

  • Respiratory Protection: When handling the powder form or if aerosols may be generated, use a NIOSH/MSHA-approved respirator.[3] Handling should occur in a well-ventilated area or a chemical fume hood.[4]

Waste Segregation and Disposal Procedures

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[5][6] Proper segregation is essential to prevent cross-contamination and ensure safe disposal. The final disposal method for cytotoxic waste is high-temperature incineration.[7][8]

Experimental Protocol: Waste Handling

  • Establish Designated Waste Containers: Before beginning work, prepare clearly labeled, dedicated waste containers for each waste stream.

  • Segregate at Point of Generation: Separate waste into the correct container immediately after it is generated.

  • Secure Storage: Keep all waste containers sealed when not in use and store them in a designated, secure area away from general laboratory traffic pending collection by a licensed waste disposal service.[9]

Step-by-Step Disposal Guide:

  • 3.1 Unused or Expired this compound (Solid Powder)

    • Do not dispose of in regular laboratory trash or down the drain.

    • Collect the solid powder in its original container or a new, compatible, and sealable container.

    • Label the container clearly as "Cytotoxic Waste: this compound".

    • Arrange for disposal via a licensed professional waste disposal service for chemical incineration.[8]

  • 3.2 Liquid Waste (Solutions containing this compound)

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and compatible waste container (e.g., glass container for organic solvents).[10]

    • Do not mix with other chemical waste streams to avoid potential reactions.[10]

    • Label the container with "Cytotoxic Waste: this compound" and list the solvent(s) and approximate concentration.

    • Keep the container securely capped.

  • 3.3 Contaminated Sharps

    • Immediately place all needles, syringes, glass pipettes, scalpels, and vials that have been in contact with this compound into a designated, puncture-proof sharps container.[9]

    • This container must be clearly labeled for cytotoxic waste, often using red containers or containers with purple lids.[6][7]

    • Do not overfill the sharps container.

  • 3.4 Contaminated Labware and PPE

    • Place all non-sharp contaminated items, including gloves, pipette tips, weighing papers, bench protectors, and disposable gowns, into a dedicated cytotoxic waste container.[6]

    • This container should be lined with a distinctly colored bag (typically purple or red) to signify cytotoxic contents.[5][9]

    • Once full, securely seal the bag and place it in the designated cytotoxic waste accumulation area.

Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning, don the full required PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills , gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a designated cytotoxic waste container.

    • For liquid spills , cover with an absorbent material (e.g., chemical spill pads).

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Diagrams and Visualizations

The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oleandrigenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent cardiac glycoside Oleandrigenin offers significant avenues for investigation. However, its high toxicity necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive barrier is critical to prevent accidental exposure. The following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of compatible chemical-resistant gloves. Nitrile gloves are a suitable option.
Body Protection Lab Coat/GownA fully buttoned lab coat or a disposable gown designed for chemical protection.
ApronA chemical-resistant apron should be worn over the lab coat or gown.
Respiratory Protection RespiratorFor powdered forms or when creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required. In case of inadequate ventilation, wear respiratory protection.[1]
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect the eyes.
Face ShieldA full-face shield must be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount when working with this compound.

  • Preparation and Pre-Handling:

    • Ensure the designated handling area, typically a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before introducing this compound to the work area.

    • Have a clearly labeled waste container ready for contaminated materials.

  • Handling this compound:

    • All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated equipment (spatulas, glassware, etc.) for this compound work.

    • Handle the compound gently to avoid creating dust or aerosols.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Carefully remove and dispose of all contaminated PPE in the designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water immediately after completing the work.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • This compound Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be considered hazardous waste.

  • Disposal Method: Engage a licensed professional waste disposal service for the incineration of this compound waste. Dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, cover the spill with an absorbent material to prevent it from spreading.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

    • Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention. Symptoms of poisoning can include nausea, vomiting, abdominal pain, diarrhea, and cardiac effects such as arrhythmias.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its glycoside, Oleandrin.

PropertyValueSource
Molecular Formula C₃₂H₄₈O₉ (Oleandrin)[3]
Molecular Weight 576.7 g/mol (Oleandrin)[3]
Melting Point 250 °C (Oleandrin)[3]
Solubility Insoluble in water; soluble in methanol, ethanol, and chloroform.[3][4]
Human Toxic Blood Concentration ~1-2 ng/mL (Oleandrin)[3][4]
Human Fatal Blood Concentration ~9.8-20 ng/mL (Oleandrin)[3][4]

Safe Handling Workflow

Safe_Handling_of_this compound Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Prepare Handling Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe prep_materials Prepare Materials & Waste Container don_ppe->prep_materials handle Handle this compound in Fume Hood prep_materials->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate spill Spill handle->spill exposure Personal Exposure handle->exposure dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general methodology for assessing the cytotoxic effects of this compound on a cancer cell line.

1. Cell Seeding:

  • Culture the chosen cancer cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 1 nM to 1 µM).
  • Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium from each well.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
  • Plot the cell viability data against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleandrigenin
Reactant of Route 2
Reactant of Route 2
Oleandrigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.